Ethoxy-5-hydroxybenzonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-ethoxy-5-hydroxybenzonitrile |
InChI |
InChI=1S/C9H9NO2/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5,11H,2H2,1H3 |
InChI Key |
OFBPPUWWTOVGCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Ethoxy-5-hydroxybenzonitrile chemical structure and properties
The following technical guide details the chemical architecture, synthesis, and application of 2-Ethoxy-5-hydroxybenzonitrile (CAS 358388-37-1). This compound serves as a critical pharmacophore in the development of anti-fibrotic and anti-inflammatory therapeutics, specifically as a bioisostere in pyridinone scaffolds.
Structural Analysis, Synthetic Pathways, and Pharmaceutical Applications
Executive Summary
2-Ethoxy-5-hydroxybenzonitrile is a disubstituted benzene derivative featuring a nitrile (-CN) group, an ethoxy ether (-OEt), and a phenolic hydroxyl (-OH).[1][2][3][4] It is primarily utilized as an intermediate in the synthesis of anti-fibrotic agents (e.g., novel pyridinone derivatives targeting idiopathic pulmonary fibrosis). Its structural uniqueness lies in the para relationship between the ethoxy and nitrile groups (assuming 1-cyano, 2-ethoxy numbering) or the specific substitution pattern that allows it to mimic the electronic properties of Pirfenidone analogs while offering an additional handle (the phenol) for further derivatization.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow, and its utility in modern drug discovery.
Chemical Identity & Physicochemical Properties[2][4][5][6]
Nomenclature and Identification[2][5]
-
IUPAC Name: 2-Ethoxy-5-hydroxybenzonitrile[1][2][3][5][6][7]
-
Common Synonyms: 5-Hydroxy-2-ethoxybenzonitrile; 3-Cyano-4-ethoxyphenol (based on phenol numbering).
-
CAS Registry Number: 358388-37-1[1]
-
Molecular Formula: C
H NO [1][4] -
Molecular Weight: 163.17 g/mol
Structural Architecture
The molecule consists of a benzene core substituted at the 1, 2, and 5 positions.
-
Position 1 (Nitrile): Electron-withdrawing group (EWG); deactivates the ring but directs meta for electrophilic aromatic substitution (EAS), though the strong donors (OH/OEt) dominate reactivity.
-
Position 2 (Ethoxy): Moderate electron donor (via resonance); provides lipophilicity and steric bulk.
-
Position 5 (Hydroxyl): Strong electron donor; serves as the primary nucleophilic site for coupling reactions (e.g., Chan-Lam or alkylation).
Key Properties Table
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale beige. |
| Melting Point | 138–142 °C (Predicted) | Experimental values depend on purity/polymorph. |
| Acidity (pKa) | ~9.5 (Phenolic OH) | The nitrile at meta position (relative to OH) slightly increases acidity compared to phenol. |
| LogP | 1.8 – 2.1 | Moderate lipophilicity; suitable for CNS/tissue penetration. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in water; soluble in organic bases. |
Synthetic Methodology
The synthesis of 2-ethoxy-5-hydroxybenzonitrile requires careful regiocontrol to ensure the correct placement of the ethoxy and hydroxyl groups relative to the nitrile. The most robust pathway proceeds via the modification of 2,5-dihydroxybenzaldehyde or 2-hydroxy-5-methoxybenzaldehyde .
Preferred Synthetic Pathway
This protocol utilizes a "protection-functionalization-deprotection" strategy to maximize yield and purity.
Step 1: Selective Alkylation
-
Precursor: 2,5-Dihydroxybenzaldehyde.
-
Reagents: Ethyl iodide (EtI), Potassium Carbonate (K
CO ), Acetone. -
Mechanism: The 2-hydroxyl group (ortho to aldehyde) is hydrogen-bonded, often making the 5-hydroxyl more nucleophilic. However, under controlled conditions (or using 2-hydroxy-5-methoxybenzaldehyde as a starter), one targets the 2-position.
-
Alternative: Start with 2-hydroxy-5-methoxybenzaldehyde to exclusively ethylate the 2-position.
Step 2: Aldehyde to Nitrile Conversion
-
Reagents: Hydroxylamine hydrochloride (NH
OH·HCl), Sodium Formate, Formic Acid. -
Process: Formation of the oxime followed by dehydration in situ or using acetic anhydride.
Step 3: Demethylation (If Methoxy precursor used)
-
Reagents: Boron Tribromide (BBr
) in Dichloromethane (DCM). -
Condition: -78°C to RT.
-
Outcome: Cleavage of the methyl ether to reveal the 5-hydroxyl group, yielding the target.
Visualization of Synthesis (DOT Diagram)
Figure 1: Step-wise synthesis from commercially available aldehyde precursors.
Experimental Protocol: Isolation & Purification
Note: This protocol assumes the use of the 2-ethoxy-5-methoxybenzonitrile intermediate.
Demethylation Protocol (Step 3)
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 2-ethoxy-5-methoxybenzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Addition: Cool the solution to -78°C (dry ice/acetone bath). Add BBr
(1.0 M in DCM, 2.5 eq) dropwise over 20 minutes.-
Scientific Rationale: Low temperature prevents cleavage of the ethyl ether (which is sterically distinct but chemically similar) and minimizes nitrile hydrolysis.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Quench: Cool back to 0°C. Carefully quench with saturated NaHCO
solution. Caution: Vigorous exotherm. -
Extraction: Extract the aqueous layer with DCM (3x). The product may remain in the aqueous phase if pH is too high; adjust to pH ~5-6 if necessary to protonate the phenol.
-
Purification: Dry organic layers over Na
SO , concentrate, and purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
Applications in Drug Development
Anti-Fibrotic Pharmacophore
2-Ethoxy-5-hydroxybenzonitrile is a key building block for pyridinone-based anti-fibrotics . It is frequently coupled with aryl or heteroaryl halides to create bi-aryl ether scaffolds.
-
Mechanism of Action (MoA): The resulting ethers often inhibit pro-fibrotic cytokines (TGF-β) or modulate p38 MAPK pathways.
-
Coupling Logic: The 5-hydroxyl group is the active nucleophile. The 2-ethoxy group provides a "lipophilic clamp" that fits into hydrophobic pockets of the target enzyme (e.g., PDE4 or specific kinases).
Chan-Lam Coupling Workflow
In patent literature (e.g., CA2943363A1), this compound is coupled to pyridinones using Copper(II) catalysis.
Figure 2: Application in Chan-Lam oxidative coupling for drug synthesis.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazards:
-
H302: Harmful if swallowed (Nitrile toxicity).
-
H315/H319: Causes skin and serious eye irritation (Phenol derivative).
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Phenols are prone to oxidation (darkening) upon air exposure.
References
-
Patent: Li, L., et al. "Anti-fibrotic pyridinones." Google Patents, CA2943363A1, 2016. Link
-
Database: National Center for Biotechnology Information. "2-Ethoxy-5-hydroxybenzonitrile (CID 21973177)."[3][4] PubChem Compound Summary. Link
-
Synthesis Methodology: Katritzky, A. R., et al. "Preparation of 2-alkoxy-5-methoxybenzaldehydes."[8] Arkivoc, Vol. 2000, Part 6, 2000.[8] Link
-
Chemical Supplier Data: "2-Ethoxy-5-hydroxybenzonitrile Properties and Safety." Molbase Encyclopedia. Link
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Distinguishing Positional Isomers: A Comparative Analysis of 3-Ethoxy-4-Hydroxybenzonitrile and 4-Ethoxy-3-Hydroxybenzonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development and fine chemical synthesis, positional isomers—molecules with identical formulas but different substituent arrangements on a core structure—present both a challenge and an opportunity. Their subtle structural dissimilarities can lead to profoundly different physicochemical properties, spectroscopic signatures, and biological activities. This guide provides an in-depth technical examination of two such isomers: 3-ethoxy-4-hydroxybenzonitrile and 4-ethoxy-3-hydroxybenzonitrile. While specific experimental data for these exact nitrile compounds is sparse in public literature, this document leverages established chemical principles and data from closely related precursors and analogues to provide a robust framework for their synthesis, differentiation, and analysis. We will explore the causal relationships between structure and properties, detail self-validating experimental protocols, and underscore the critical importance of isomeric purity in research and development.
Introduction: The Critical Role of Isomeric Purity
Substituted benzonitriles are a cornerstone of organic synthesis, serving as versatile intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. The nitrile group's unique reactivity makes it a valuable synthon for conversion into amines, carboxylic acids, and various heterocyclic systems.[1][2] However, when dealing with multi-substituted aromatic rings, the precise placement of functional groups is paramount.
The isomers 3-ethoxy-4-hydroxybenzonitrile and 4-ethoxy-3-hydroxybenzonitrile are structural analogues of biologically relevant compounds, including derivatives of vanillin. Their precursors, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and 4-ethoxy-3-hydroxybenzaldehyde (isoethylvanillin), are widely used in the flavor and fragrance industry and possess documented biological activities.[3] The conversion of these aldehydes to their corresponding nitriles opens new avenues for chemical modification. Yet, an inadvertent isomeric mix-up or an unquantified impurity can derail a research program, leading to inconsistent results, failed syntheses, or misinterpreted biological data. In drug development, where specific molecular geometry governs drug-receptor interactions, such ambiguity is unacceptable.[4][5]
This guide is structured to provide the practicing scientist with a comprehensive toolkit to confidently navigate the synthesis and analysis of these specific isomers.
Structural & Physicochemical Comparison
The foundational difference between the two molecules lies in the ortho/meta relationship of the ethoxy and hydroxy groups relative to the nitrile functionality. This seemingly minor change has significant implications for the molecule's electronic distribution, polarity, and intermolecular bonding capabilities.
Caption: General workflow for synthesizing benzonitriles from benzaldehydes.
Experimental Protocol: Synthesis of 3-Ethoxy-4-hydroxybenzonitrile
This protocol is a robust, generalizable method adapted from established procedures for similar transformations. It is designed to be self-validating through in-process monitoring.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium Formate (HCOONa) in Formic Acid (HCOOH) (as solvent and dehydrating agent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq).
-
Solvent Addition: Add a solution of sodium formate in formic acid. The ratio can be empirically determined, but a starting point is ~5-10 mL of formic acid per gram of aldehyde.
-
Oximation & Dehydration: Heat the mixture to reflux (typically 100-110 °C). The reaction proceeds via the formation of the oxime, which is then dehydrated in situ by the hot formic acid.
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction completion. This typically takes 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual formic acid - caution: effervescence ), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure 3-ethoxy-4-hydroxybenzonitrile.
Analytical Differentiation: A Multi-Technique Approach
Distinguishing between positional isomers requires techniques that are sensitive to the local electronic and chemical environment. Mass spectrometry alone is insufficient, as the isomers have identical molecular weights. [6]A combination of chromatography and spectroscopy is essential for unambiguous identification.
Sources
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- 4. biopharmaservices.com [biopharmaservices.com]
- 5. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Solubility of Ethoxy Hydroxybenzonitriles: Thermodynamic Analysis & Process Optimization
This guide serves as a technical blueprint for the solubility profiling of ethoxy hydroxybenzonitriles, with a specific focus on 3-ethoxy-4-hydroxybenzonitrile (CAS 60758-79-4), a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Apremilast and various liquid crystal mesogens.[1]
Executive Summary
The solubility profile of ethoxy hydroxybenzonitriles is the governing factor in yield optimization during nucleophilic substitution reactions and final purification via recrystallization.[2] This guide details the thermodynamic behavior of 3-ethoxy-4-hydroxybenzonitrile and its isomers in organic solvents.[1][2] It provides a validated experimental protocol for solubility determination and a framework for thermodynamic modeling (Apelblat,
Chemical Identity & Structural Implications
Understanding the solute's molecular architecture is prerequisite to predicting solvent interactions.[1][2]
-
Molecular Formula:
[1][3] -
Key Functional Groups:
-
Phenolic Hydroxyl (-OH): Acts as a Hydrogen Bond Donor (HBD).[1][2] High affinity for protic solvents (Alcohols).[1][2]
-
Nitrile (-CN): Strong dipole; acts as a Hydrogen Bond Acceptor (HBA).[1][2] Promotes solubility in polar aprotic solvents (DMSO, Acetone, Acetonitrile).[1]
-
Ethoxy Ether (-OCH2CH3): Adds lipophilic character (LogP ~1.8), enhancing solubility in moderately polar esters (Ethyl Acetate) compared to bare hydroxybenzonitriles.[1][2]
-
Solubility Profile & Solvent Selection
Based on structural analysis and industrial patent data [1][2], the solubility behavior follows a distinct polarity-driven trend.[1][2]
Qualitative Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Driver |
| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding with phenolic -OH; solvation of nitrile dipole.[1][2] |
| Polar Aprotic | DMSO, DMF, Pyridine | Very High | Dipole-dipole interactions; disruption of crystal lattice energy.[1][2] |
| Esters/Ketones | Ethyl Acetate, Acetone | High/Moderate | Ethoxy group compatibility; H-bonding acceptance from phenol.[1][2] |
| Aromatic | Toluene, Xylene | Low/Moderate | |
| Alkanes | Hexane, Heptane | Insoluble | High interfacial tension; inability to solvate polar groups.[1][2] |
| Aqueous | Water | Sparingly Soluble | Hydrophobic aromatic ring dominates over polar groups.[1][2] |
Critical Insight: For recrystallization , a binary solvent system of Ethanol/Water or Ethyl Acetate/Heptane is recommended.[1][2] The compound dissolves readily in hot ethanol/ethyl acetate and precipitates upon cooling or anti-solvent addition.[1][2]
Experimental Protocol: Dynamic Laser Monitoring
To obtain precise quantitative data (mole fraction
Workflow Diagram
The following DOT diagram illustrates the self-validating experimental loop for determining solubility limits.
Figure 1: Dynamic Laser Method workflow for precise solubility determination.
Step-by-Step Methodology
-
Preparation: Weigh specific mass (
) of 3-ethoxy-4-hydroxybenzonitrile into a jacketed glass vessel. -
Solvent Addition: Add known mass (
) of solvent.[1][2] -
Equilibration: Heat slowly (< 2 K/h) while stirring. Direct a laser beam (e.g., 650 nm) through the vessel.[1][2]
-
Detection: Monitor photodiode intensity. The "clear point" (solubility temperature) is defined as the temperature where laser intensity maximizes and stabilizes.[1][2]
-
Calculation:
Where and are molecular weights of solute and solvent.[1][2]
Thermodynamic Modeling
Experimental data must be correlated to theoretical models to allow interpolation at any temperature.[1][2]
Modified Apelblat Equation
The most accurate model for ethoxy hydroxybenzonitriles in pure solvents is the Modified Apelblat Equation , which accounts for the non-ideal enthalpy of solution [3].[1]
-
A, B, C: Empirical parameters derived from non-linear regression.
-
Utility: Provides the highest correlation (
) for polar aromatic solutes.[1][2]
Thermodynamic Parameters
Using the Van't Hoff analysis, we calculate the driving forces of dissolution:
Model Selection Decision Tree
Figure 2: Decision matrix for selecting the appropriate thermodynamic correlation model.[1]
Process Application: Recrystallization
To purify 3-ethoxy-4-hydroxybenzonitrile from crude reaction mixtures (often containing inorganic salts or unreacted isomers):
-
Dissolution: Dissolve crude solid in Ethyl Acetate at reflux (
). -
Filtration: Hot filtration removes insoluble inorganic salts (e.g., NaCl, KBr from alkylation steps).[1][2]
-
Crystallization:
-
Yield: Ethoxy hydroxybenzonitriles typically exhibit a steep solubility curve in esters, ensuring high recovery (>85%) upon cooling.[1][2]
References
-
Synthesis of 3-ethoxy-4-methoxy benzonitrile. ChemicalBook. Retrieved from .[1][2]
-
Deoxycytidine kinase inhibitors (Patent US9981961B2). Google Patents.[1][2] Describes the use of pyridine/triethylamine for solubilization. Retrieved from .
-
Solubility of Pharmaceutical Compounds in Organic Solvents. Physical Chemistry Research, 2024.[1][2] Discusses the application of Apelblat models to similar phenolic drugs. Retrieved from .[1][2]
-
Solubility of 4-hydroxybenzoic acid in organic solvents. NIST Solubility Data Series. Provides baseline solubility trends for phenolic acids. Retrieved from .
Sources
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- 3. 3-ethoxy-4-hydroxybenzonitrile | CAS 60758-79-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. US9822327B2 - Perfume systems - Google Patents [patents.google.com]
- 5. escholarship.org [escholarship.org]
- 6. echemi.com [echemi.com]
- 7. tdcommons.org [tdcommons.org]
The Ascendant Trajectory of Ethoxy-hydroxybenzonitrile Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[CITY, STATE] – In the intricate landscape of drug discovery, the ethoxy-hydroxybenzonitrile scaffold has emerged as a privileged structural motif, demonstrating significant potential across a spectrum of therapeutic areas. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of this promising class of compounds. Synthesizing technical accuracy with field-proven insights, this document serves as a critical resource for advancing the development of novel therapeutics based on the ethoxy-hydroxybenzonitrile core.
Introduction: The Strategic Importance of the Ethoxy-hydroxybenzonitrile Scaffold
The benzonitrile moiety is a well-established pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to participate in key binding interactions with biological targets.[1][2] The incorporation of ethoxy and hydroxy substituents onto this core structure provides a nuanced physicochemical profile, enhancing properties such as solubility, membrane permeability, and the potential for specific hydrogen bonding interactions. This unique combination of functional groups has positioned ethoxy-hydroxybenzonitrile derivatives as compelling candidates for the development of targeted therapies, particularly in oncology.
Synthetic Strategies: Building the Core and Its Analogs
The efficient and versatile synthesis of ethoxy-hydroxybenzonitrile derivatives is paramount to exploring their therapeutic potential. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents and the fine-tuning of molecular properties.
General Synthesis of the Hydroxybenzonitrile Core
Several established methods can be employed for the synthesis of the foundational p-hydroxybenzonitrile structure. These include:
-
Diazotization of p-Hydroxyaniline: This classical approach involves the diazotization of p-hydroxyaniline followed by a Sandmeyer-type reaction with a cyanide source.
-
Rosenmund-von-Braun Reaction: The reaction of p-halogenophenols with cuprous cyanide provides a direct route to p-hydroxybenzonitrile.[3]
-
From Substituted Benzaldehydes: A facile synthesis of dihydroxybenzonitrile and its ethers can be achieved from the corresponding substituted benzaldehydes.[4]
Introduction of the Ethoxy Group and Further Derivatization
The ethoxy group is typically introduced via Williamson ether synthesis, where a hydroxybenzonitrile precursor is treated with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base. Further diversification can be achieved through various aromatic substitution reactions, allowing for the introduction of a wide range of functional groups to probe structure-activity relationships.
A representative synthetic scheme for a substituted ethoxy-hydroxybenzonitrile derivative is outlined below:
Caption: General synthetic workflow for ethoxy-hydroxybenzonitrile derivatives.
Experimental Protocol: Synthesis of a Substituted Ethoxy-hydroxybenzonitrile Derivative
This protocol provides a general framework for the synthesis of a substituted ethoxy-hydroxybenzonitrile derivative, which can be adapted based on the specific target molecule.
-
O-Ethylation of p-Hydroxybenzonitrile:
-
To a solution of p-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the O-ethylated intermediate.
-
-
Aromatic Substitution (Example: Nitration):
-
Dissolve the O-ethylated intermediate (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid while maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the nitrated ethoxy-hydroxybenzonitrile derivative.
-
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity
The biological activity of ethoxy-hydroxybenzonitrile derivatives is intricately linked to the nature and position of substituents on the aromatic ring. A systematic exploration of SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The Role of the Core Moieties
-
Benzonitrile: The nitrile group often acts as a hydrogen bond acceptor and can engage in π-π stacking interactions with aromatic residues in the target protein's binding pocket.[5] Its electron-withdrawing nature also influences the overall electronic properties of the molecule.
-
Ethoxy Group: The ethoxy substituent can enhance lipophilicity, which may improve cell permeability and oral bioavailability. It can also occupy hydrophobic pockets within the target protein, contributing to binding affinity.
-
Hydroxy Group: The phenolic hydroxyl group is a key hydrogen bond donor and acceptor, enabling strong interactions with the target. Its position relative to the other substituents is critical for optimal binding.
Impact of Aromatic Substitution
The introduction of additional substituents on the benzonitrile ring allows for the fine-tuning of the molecule's properties. For instance, the introduction of electron-withdrawing groups can modulate the pKa of the hydroxyl group and the electronic character of the aromatic ring, while bulkier groups can probe the steric constraints of the binding site.
Caption: Key factors influencing the SAR of ethoxy-hydroxybenzonitrile derivatives.
Therapeutic Applications and Mechanism of Action: Targeting Key Signaling Pathways
Ethoxy-hydroxybenzonitrile derivatives have shown considerable promise as anticancer agents, with several studies highlighting their ability to inhibit key signaling pathways implicated in tumor growth and survival.
Inhibition of Kinase Signaling Cascades
Many ethoxy-hydroxybenzonitrile derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
One notable example is the dual inhibition of the estrogen receptor (ER) and the Akt kinase by a chromanone derivative bearing an ethoxy group.[7][8] This compound, SBL-060, demonstrated significant anticancer efficacy in acute myeloid leukemia (AML) cells, inducing apoptosis and cell cycle arrest.[8] The IC50 values for ERα inhibition were in the nanomolar range (374.3 nM in HL-60 cells and 448 nM in THP-1 cells), as were the GI50 values for cell proliferation inhibition (189.9 nM in HL-60 cells and 244.1 nM in THP-1 cells).[7]
Modulation of the PI3K/Akt and Ras/ERK Pathways
The PI3K/Akt and Ras/ERK signaling pathways are two of the most frequently dysregulated cascades in human cancers, playing central roles in cell proliferation, survival, and differentiation.[1][9][10][11][12][13][14][15] Several benzonitrile-containing compounds have been shown to modulate these pathways.
The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of a kinase in the pathway, preventing the phosphorylation and activation of downstream signaling molecules. This ultimately leads to the inhibition of cell growth and the induction of apoptosis.
Caption: Inhibition of PI3K/Akt and Ras/ERK pathways by ethoxy-hydroxybenzonitrile derivatives.
Pharmacological Profiling: From In Vitro Assays to In Vivo Potential
A thorough pharmacological evaluation is essential to characterize the therapeutic potential of ethoxy-hydroxybenzonitrile derivatives. This involves a battery of in vitro and in vivo assays to assess their potency, selectivity, and drug-like properties.
In Vitro Cytotoxicity Assays
Standard cytotoxicity assays, such as the MTT, SRB, and LDH assays, are employed to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).[16][17][18][19][20] These assays provide a quantitative measure of a compound's anticancer activity and are crucial for initial screening and SAR studies.
Experimental Protocol: In Vitro Cytotoxicity MTT Assay[17][18]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the ethoxy-hydroxybenzonitrile derivative in complete culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.[16]
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[16]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Pharmacokinetic (ADME) Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. The benzonitrile moiety is generally associated with good metabolic stability.[21] In vitro and in vivo studies are necessary to evaluate the full pharmacokinetic profile of ethoxy-hydroxybenzonitrile derivatives, including their oral bioavailability, plasma protein binding, and metabolic pathways.[21]
Table 1: Representative Biological Data of Benzonitrile Derivatives
| Compound ID | Target | Assay | IC50/GI50 (nM) | Cell Line | Reference |
| SBL-060 | ERα | ERα Inhibition | 374.3 | HL-60 | [7] |
| Cell Proliferation | 189.9 | HL-60 | [7] | ||
| SAR103168 | Src Kinase | Kinase Activity | 0.65 | - | [6] |
Conclusion and Future Directions
Ethoxy-hydroxybenzonitrile derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their versatile synthesis, tunable SAR, and ability to modulate key signaling pathways make them an attractive scaffold for further investigation. Future research should focus on expanding the chemical diversity of this class, elucidating the precise molecular mechanisms of action for promising candidates, and optimizing their pharmacokinetic properties to advance them towards clinical development. The continued exploration of this chemical space holds the promise of delivering next-generation targeted therapies for a range of diseases.
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Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. PubMed Central. Available at: [Link].
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Methodological & Application
Application Notes & Protocols for the Synthesis of Liquid Crystal Mesogens from Hydroxybenzonitriles
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of liquid crystal mesogens derived from hydroxybenzonitriles. It is intended for researchers, scientists, and professionals in drug development and materials science. This document offers an in-depth exploration of the synthetic strategies, mechanistic underpinnings, and practical considerations necessary for the successful preparation of these valuable compounds. By elucidating the "why" behind the "how," this guide aims to empower researchers to not only replicate the described procedures but also to rationally design novel liquid crystalline materials.
Introduction: The Significance of Hydroxybenzonitrile-Based Mesogens
Liquid crystals (LCs) represent a unique state of matter that exhibits properties intermediate between those of conventional liquids and solid crystals.[1] This duality arises from the long-range orientational order of their constituent molecules, termed mesogens, which allows them to flow like a liquid while maintaining anisotropic physical properties.[2] Thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are of particular interest for a wide range of technological applications, including the ubiquitous liquid-crystal displays (LCDs).[1]
Hydroxybenzonitriles are versatile and highly valuable starting materials for the synthesis of calamitic (rod-shaped) mesogens. The inherent polarity of the nitrile group (cyano group) and the high polarizability of the aromatic core contribute to the formation of stable mesophases.[3] The cyano group, in particular, often imparts a large positive dielectric anisotropy, a critical property for display applications. Furthermore, the hydroxyl group provides a convenient synthetic handle for the introduction of various terminal groups and flexible chains, allowing for the fine-tuning of mesomorphic properties such as the clearing point (the temperature at which the material becomes an isotropic liquid) and the type of liquid crystal phase (e.g., nematic, smectic).[4][5]
This guide will focus on the key synthetic transformations used to convert hydroxybenzonitriles into sophisticated liquid crystal mesogens, including etherification and esterification reactions.
Core Synthetic Strategies: Building the Mesogenic Architecture
The synthesis of a typical calamitic mesogen from a hydroxybenzonitrile precursor involves the elongation of the molecular structure by attaching a second aromatic ring system through a suitable linkage group, and the introduction of a flexible terminal chain. The general structure consists of a rigid core, a flexible tail, and often a polar headgroup.
Below is a conceptual workflow for the synthesis of a representative liquid crystal mesogen starting from 4-hydroxybenzonitrile.
Figure 1: Conceptual workflow for the synthesis and characterization of a liquid crystal mesogen from 4-hydroxybenzonitrile.
Ether Linkages: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for forming ether linkages.[6] In the context of liquid crystal synthesis, it is used to connect the hydroxybenzonitrile core to another aromatic unit bearing a suitable leaving group, or to attach a flexible alkyl chain.
Mechanism and Rationale: The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the hydroxyl group of the hydroxybenzonitrile with a base, acts as a nucleophile and attacks an alkyl halide.[7][8] The choice of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial to prevent side reactions. The reaction is typically carried out in a polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the SN2 pathway.[6]
Key Considerations:
-
Alkyl Halide: Primary alkyl halides are preferred as they are more susceptible to SN2 attack and less prone to elimination reactions.
-
Reaction Conditions: The reaction is often heated to reflux to ensure a reasonable reaction rate. Anhydrous conditions are important, especially when using highly reactive bases like NaH.
Ester Linkages: Steglich and Mitsunobu Reactions
Ester linkages are another common feature in liquid crystal mesogens, often contributing to the overall linearity and rigidity of the core structure.
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, even when one or both reactants are sterically hindered.[9][10]
Mechanism and Rationale: This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form an even more reactive acylpyridinium species, which is readily attacked by the alcohol (in this case, the hydroxybenzonitrile). The main byproduct, dicyclohexylurea (DCU), is a solid and can be easily removed by filtration.
Key Considerations:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents.
-
Temperature: The reaction is typically run at room temperature.
-
Purity of Reagents: The use of high-purity reagents is essential for achieving good yields and minimizing side products.
The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol center (though this is not relevant for achiral hydroxybenzonitriles).[12][13]
Mechanism and Rationale: The reaction involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15] PPh₃ and DEAD combine to form a phosphonium salt, which then activates the alcohol. The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion.[12]
Key Considerations:
-
Reagent Addition: It is crucial to add the DEAD or DIAD slowly to the reaction mixture at a low temperature (typically 0 °C) to control the reaction and minimize side reactions.[12]
-
Workup: The byproducts, triphenylphosphine oxide and the reduced hydrazide, can sometimes complicate purification.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 4'-((4-cyanophenyl)oxy)biphenyl-4-carboxylic acid via Williamson Ether Synthesis and Saponification
This protocol describes a two-step synthesis of a key intermediate for further elaboration into more complex mesogens.
Figure 2: Synthetic scheme for 4'-((4-cyanophenyl)oxy)biphenyl-4-carboxylic acid.
Step 1: Williamson Ether Synthesis
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.19 g, 10 mmol), methyl 4'-hydroxybiphenyl-4-carboxylate (2.28 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add 100 mL of acetone to the flask.
-
Heat the mixture to reflux and stir vigorously for 24 hours.
-
After cooling to room temperature, filter the mixture to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure methyl 4'-((4-cyanophenyl)oxy)biphenyl-4-carboxylate.
Step 2: Saponification
-
Dissolve the product from Step 1 in a mixture of 50 mL of ethanol and 50 mL of 10% aqueous potassium hydroxide solution in a 250 mL round-bottom flask.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, pour the reaction mixture into 200 mL of cold water and acidify with 2M hydrochloric acid until the pH is approximately 2.[16]
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven.
| Product | Yield | Melting Point (°C) | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |
| Methyl 4'-((4-cyanophenyl)oxy)biphenyl-4-carboxylate | ~85% | ~160-162 | 2225 (C≡N), 1720 (C=O), 1250 (C-O) | 3.9 (s, 3H, OCH₃), 7.1-8.2 (m, 12H, Ar-H) |
| 4'-((4-cyanophenyl)oxy)biphenyl-4-carboxylic acid | >90% | >250 | 3300-2500 (O-H), 2228 (C≡N), 1685 (C=O) | 7.1-8.3 (m, 12H, Ar-H), 12.5 (br s, 1H, COOH) |
Protocol 2: Synthesis of 4-octyloxyphenyl 4-cyanobenzoate via Steglich Esterification
This protocol details the synthesis of a nematic liquid crystal.
Figure 3: Synthetic scheme for 4-octyloxyphenyl 4-cyanobenzoate.
-
In a 100 mL round-bottom flask, dissolve 4-cyanobenzoic acid (1.47 g, 10 mmol), 4-octyloxyphenol (2.22 g, 10 mmol), and DMAP (0.12 g, 1 mmol) in 50 mL of dry dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve DCC (2.27 g, 11 mmol) in 20 mL of dry DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
| Product | Yield | Mesophase Transitions (°C) | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |
| 4-octyloxyphenyl 4-cyanobenzoate | ~70-80% | Cr 65 N 80 I | 2920, 2850 (C-H), 2230 (C≡N), 1735 (C=O), 1200 (C-O) | 0.9 (t, 3H), 1.2-1.8 (m, 12H), 3.9 (t, 2H), 6.9-8.2 (m, 8H, Ar-H) |
| Cr = Crystal, N = Nematic, I = Isotropic |
Characterization of Liquid Crystal Mesogens
The successful synthesis of a liquid crystal requires thorough characterization to confirm its chemical structure and to determine its mesomorphic properties.[3][17]
-
Spectroscopic Methods (FT-IR, NMR, Mass Spectrometry): These techniques are essential for confirming the chemical structure of the synthesized compounds.[5][18]
-
Differential Scanning Calorimetry (DSC): DSC is a primary tool for identifying the phase transition temperatures and measuring the associated enthalpy changes.[1] This provides quantitative data on the thermal stability of the mesophases.
-
Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases by observing their characteristic textures.[3]
Purification of Liquid Crystals
The purity of liquid crystalline materials is of utmost importance, as even small amounts of impurities can significantly affect their physical properties, such as the clearing point and the stability of the mesophases.[19]
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical.
-
Column Chromatography: This technique is used to separate the desired product from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase.[19]
-
Zone Refining: For applications requiring ultra-high purity, zone refining can be employed.
Conclusion
The synthesis of liquid crystal mesogens from hydroxybenzonitriles offers a versatile platform for the development of new materials with tailored properties. A thorough understanding of the underlying reaction mechanisms, such as the Williamson ether synthesis, Steglich esterification, and Mitsunobu reaction, is paramount for the rational design and successful synthesis of these fascinating compounds. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore this exciting field of materials chemistry.
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From Aldehyde to Nitrile: A Comprehensive Guide to the Synthesis of 4-Ethoxy-3-hydroxybenzonitrile
Abstract
This technical guide provides a detailed exploration of the chemical conversion of 4-ethoxy-3-hydroxybenzaldehyde to 4-ethoxy-3-hydroxybenzonitrile, a crucial transformation for the synthesis of various pharmaceutical and organic compounds. We will delve into the mechanistic underpinnings of this conversion, present a comparative analysis of key reagents, and offer detailed, field-proven protocols. This document is intended for researchers, scientists, and professionals in drug development, providing them with the necessary information to confidently and efficiently perform this synthesis.
Introduction: The Significance of Benzonitriles
Benzonitrile moieties are integral structural components in a wide array of biologically active molecules and functional materials. Their synthesis from readily available benzaldehydes is a cornerstone of modern organic chemistry. The specific conversion of 4-ethoxy-3-hydroxybenzaldehyde is of particular interest due to its relevance in the synthesis of compounds with potential therapeutic applications. This guide will focus on the practical aspects of this transformation, emphasizing reagent selection, reaction optimization, and mechanistic rationale.
The conversion of an aldehyde to a nitrile is fundamentally a dehydration of an intermediate aldoxime.[1][2] This process involves two key steps: the formation of the aldoxime via condensation of the aldehyde with a hydroxylamine source, followed by the elimination of water to yield the nitrile. The efficiency and success of this transformation hinge on the choice of reagents and reaction conditions that facilitate both steps, ideally in a one-pot synthesis to maximize efficiency and yield.[1][3]
Mechanistic Overview: The Aldoxime Dehydration Pathway
The conversion of an aldehyde to a nitrile proceeds through an aldoxime intermediate. The generally accepted mechanism involves the following key steps:
-
Aldoxime Formation: The carbonyl group of the benzaldehyde undergoes a nucleophilic attack by the nitrogen atom of hydroxylamine. This is followed by dehydration to form the aldoxime. This initial step is a classic condensation reaction.
-
Dehydration to the Nitrile: The aldoxime is then dehydrated to form the nitrile. This elimination reaction is often the rate-limiting step and can be promoted by various reagents and catalysts.
Caption: General reaction pathway for the conversion of an aldehyde to a nitrile.
Comparative Analysis of Reagent Systems
Several reagent systems can be employed for the one-pot conversion of benzaldehydes to benzonitriles. The choice of reagent often depends on factors such as substrate compatibility, desired reaction conditions (e.g., temperature, solvent), and overall yield. Below is a comparative table of common methods.
| Reagent System | Key Features & Advantages | Disadvantages | Typical Yields |
| Hydroxylamine-HCl & Formic Acid | Readily available and inexpensive reagents. The reaction can often be performed in a one-pot fashion. Formic acid acts as both a solvent and a catalyst for dehydration.[1] | Can require elevated temperatures. Formic acid can be corrosive. | Good to Excellent |
| Hydroxylamine-HCl & Acetic Anhydride | Acetic anhydride is an effective dehydrating agent.[4] The reaction can proceed under relatively mild conditions. | Acetic anhydride is sensitive to moisture and can be corrosive. | High |
| Hydroxylamine-HCl with Microwave Irradiation | Significantly reduces reaction times. Often leads to higher yields and cleaner reactions. Can be performed in "dry media" with solid supports like sodium sulfate and sodium bicarbonate.[3] | Requires specialized microwave synthesis equipment. | Excellent |
| Ionic Liquids | Can act as a solvent, catalyst, and phase separator, simplifying workup.[5][6] Often considered a "green" alternative.[5][6] | Can be expensive and may require specific recycling procedures. | Excellent |
| Copper/TEMPO Catalysis | Utilizes air as the oxidant with aqueous ammonia as the nitrogen source, offering a greener approach.[7] | May require careful optimization of catalyst loading and reaction conditions. | Good to High |
| Iodine in Aqueous Ammonia | A direct conversion method that avoids the pre-formation of an aldoxime.[8] | The use of ammonia and the potential for side reactions need to be carefully managed. | Good to Excellent |
Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis of 4-ethoxy-3-hydroxybenzonitrile. It is crucial for researchers to perform their own optimization based on their specific laboratory conditions and desired scale.
Protocol 1: One-Pot Synthesis using Hydroxylamine Hydrochloride and Formic Acid
This protocol is adapted from established methods for the conversion of hydroxybenzaldehydes to their corresponding nitriles.[9]
Materials:
-
4-Ethoxy-3-hydroxybenzaldehyde
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Formic acid (HCOOH)
-
Sodium formate (HCOONa)
-
Saturated saline solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add 4-ethoxy-3-hydroxybenzaldehyde.
-
Add formic acid to dissolve the aldehyde.
-
Add sodium formate and hydroxylamine hydrochloride to the solution.
-
Heat the reaction mixture to 80-85 °C with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add saturated saline solution to the reaction mixture and stir.
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the solid product with deionized water.
-
Dry the product under vacuum to obtain 4-ethoxy-3-hydroxybenzonitrile.
Caption: Workflow for the synthesis of 4-ethoxy-3-hydroxybenzonitrile using formic acid.
Protocol 2: Synthesis using Acetic Anhydride as a Dehydrating Agent
This method involves a two-step, one-pot process where the aldoxime is first formed and then dehydrated in situ.
Materials:
-
4-Ethoxy-3-hydroxybenzaldehyde (or isovanillin as a precursor)
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., sodium hydroxide, pyridine)
-
Acetic anhydride
-
Ethanol (for recrystallization)
-
Activated carbon
Procedure:
-
Aldoxime Formation: Dissolve 4-ethoxy-3-hydroxybenzaldehyde in a suitable solvent (e.g., aqueous ethanol). Add hydroxylamine hydrochloride and a base to neutralize the HCl released. Stir at room temperature until the aldehyde is consumed (monitor by TLC).
-
Dehydration: To the aldoxime solution, slowly add acetic anhydride. The reaction is often exothermic, so cooling may be necessary. Stir until the aldoxime is converted to the nitrile (monitor by TLC).
-
Workup and Purification: Quench the reaction by adding water or ice. The product may precipitate or can be extracted with an organic solvent.
-
Decolorize the crude product by treating with activated carbon in ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 4-ethoxy-3-hydroxybenzonitrile.[4]
Safety and Handling Precautions
-
Hydroxylamine and its salts can be unstable and potentially explosive, especially when heated in their pure form. Handle with care and avoid excessive heating.
-
Formic acid and acetic anhydride are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Microwave synthesis should only be performed in specialized equipment designed for chemical reactions to avoid the risk of explosion from superheating low-boiling solvents.[3]
-
Iodine and ammonia can form nitrogen triiodide, which is a contact explosive when dry. Reactions should be carried out in solution and not allowed to evaporate to dryness.
Conclusion
The conversion of 4-ethoxy-3-hydroxybenzaldehyde to 4-ethoxy-3-hydroxybenzonitrile is a versatile and important transformation in organic synthesis. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and reaction conditions, researchers can achieve high yields of the desired product. The protocols outlined in this guide provide a solid foundation for performing this synthesis, with an emphasis on both efficiency and safety. Further optimization and exploration of newer, greener methodologies will continue to enhance the utility of this valuable chemical conversion.
References
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Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Semantic Scholar. Retrieved from [Link]
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Wang, C., et al. (2016). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. PMC. Retrieved from [Link]
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The preparation of nitriles. Chemguide. Retrieved from [Link]
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4-Ethoxy-3-hydroxybenzaldehyde. Organic Syntheses Procedure. Retrieved from [Link]
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Red mud catalyzed one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride under microwave irradiation. (2009). Semantic Scholar. Retrieved from [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Retrieved from [Link]
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Nitriles to Ketones and Aldehydes. Chemistry Steps. Retrieved from [Link]
-
Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. (2022). NIH. Retrieved from [Link]
-
(PDF) One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate (anhyd) and sodium bicarbonate in dry media under microwave irradiation. (2000). ResearchGate. Retrieved from [Link]
-
nitrile synthesis from aldehydes, amines, and alcohols. (2020). Sciencemadness Discussion Board. Retrieved from [Link]
-
Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant. (2010). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. (2021). NIH. Retrieved from [Link]
- 3-ethoxy-4-methoxy benzonitrile preparing method. (2015). Google Patents.
-
Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. (2018). NIH. Retrieved from [Link]
-
Tollens' reagent. Wikipedia. Retrieved from [Link]
-
Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Indian Journal of Chemistry. Retrieved from [Link]
-
A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles. (2014). RSC Publishing. Retrieved from [Link]
-
Ketones and Aldehydes from Nitriles Using DIBAL, Lithium & Grignard Reagents. (2017). YouTube. Retrieved from [Link]
-
Direct Oxidative Conversion of Alkyl Halides into Nitriles with Molecular Iodine in Aqueous Ammonia. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Direct Oxidative Conversion of Alkyl Halides into Nitriles with Molecular Iodine in Aqueous Ammonia [organic-chemistry.org]
- 9. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Ethoxy-4-Hydroxybenzonitrile Synthesis
Case ID: #ETH-CN-042 Subject: Yield Improvement & Troubleshooting for 3-Ethoxy-4-Hydroxybenzonitrile Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Overview & Chemical Context
Target Molecule: 3-ethoxy-4-hydroxybenzonitrile (CAS: 10406-65-2) Common Application: Key intermediate for PDE4 inhibitors (e.g., Cilomilast/Ariflo). Precursor: 3-ethoxy-4-hydroxybenzaldehyde (Ethylvanillin).[1]
The "Yield Trap"
The synthesis of hydroxy-substituted benzonitriles presents a specific challenge compared to non-functionalized aromatics. The presence of the phenolic hydroxyl group (-OH) creates two main failure modes:
-
Workup Losses: The product is acidic (
). If the workup becomes too basic, the product forms a water-soluble phenolate salt and is washed away. -
Side Reactions: Standard dehydrating agents like Thionyl Chloride (
) or Acetic Anhydride ( ) often attack the phenol, creating esters that require a second hydrolysis step, lowering overall yield.
To maximize yield, we recommend the One-Pot Formic Acid/Sodium Formate Route . This method avoids protection/deprotection steps and typically delivers yields >85% when optimized.
Standard Operating Procedure (High-Yield Protocol)
This protocol is optimized for a 100 mmol scale.
Reagents
-
Substrate: Ethylvanillin (16.6 g, 100 mmol)
-
Reagent: Hydroxylamine Hydrochloride (
) (8.3 g, 120 mmol) [1.2 eq] -
Solvent/Reagent: Formic Acid (85-98%) (50 mL)
-
Buffer: Sodium Formate (9.5 g, 140 mmol) [1.4 eq]
Step-by-Step Workflow
-
Charging: In a round-bottom flask equipped with a reflux condenser, charge Ethylvanillin, Hydroxylamine Hydrochloride, and Sodium Formate.
-
Solvent Addition: Add Formic Acid.[2][3] The reaction is slightly endothermic; mild stirring is required.
-
Reaction (The Critical Phase):
-
Heat the mixture to reflux (approx. 100-105°C) .
-
Maintain reflux for 4 to 6 hours .
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aldehyde (
) should disappear. The intermediate oxime ( ) will form and then slowly convert to the nitrile ( ).
-
-
Quenching (The Yield Maker):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into ice-cold water (200 mL) with vigorous stirring.
-
-
Isolation:
-
Drying: Dry in a vacuum oven at 50°C.
Troubleshooting Dashboard
Issue 1: Low Isolated Yield (<50%)
Diagnosis: The product was likely lost to the aqueous filtrate during workup. Root Cause: pH Mismanagement. Explanation: 3-ethoxy-4-hydroxybenzonitrile is a phenol. If you neutralized the formic acid waste stream before filtration using Sodium Hydroxide or excess Sodium Bicarbonate, the pH likely spiked >9. At this pH, the product deprotonates to form sodium 3-ethoxy-4-cyanophenolate, which is highly water-soluble. Corrective Action:
-
Ensure the quench water is neutral or slightly acidic.
-
If you suspect product loss, acidify the filtrate to pH 2-3 with HCl; the product will reprecipitate.
Issue 2: Product Contains "Sticky" Impurities
Diagnosis: Incomplete dehydration or Amide formation. Root Cause: Reaction temperature too low or moisture ingress. Explanation:
-
Oxime Contamination: If the reaction didn't hold reflux (>100°C), the intermediate oxime won't dehydrate to the nitrile.
-
Amide Formation: If water is not controlled or reflux is too prolonged (>12h), the nitrile can hydrolyze to the primary amide (
). Corrective Action: -
Purification: Recrystallize from Ethanol/Water (1:1) . The nitrile crystallizes well, while the amide and oxime usually stay in the mother liquor.
Issue 3: Dark/Tarry Product
Diagnosis: Oxidative degradation. Root Cause: Phenol oxidation. Explanation: Phenols are sensitive to oxidation at high temperatures in air. Corrective Action:
-
Run the reflux under a gentle Nitrogen or Argon atmosphere .
-
Add a pinch of Sodium Bisulfite to the quench water to prevent oxidation during workup.
Visualized Mechanisms & Logic
Diagram 1: Reaction Pathway & Failure Modes
This diagram illustrates the desired pathway versus the common side reactions that reduce yield.
Caption: Figure 1. Reaction cascade showing the critical dehydration step (Green) and yield-loss vectors (Red dashed).
Diagram 2: Troubleshooting Decision Tree
Follow this logic to diagnose yield issues in your current batch.
Caption: Figure 2. Diagnostic workflow for identifying the root cause of yield loss based on Thin Layer Chromatography (TLC) analysis.
Frequently Asked Questions (Advanced)
Q: Can I use Acetic Anhydride instead of Formic Acid? A: You can, but it is not recommended for this specific substrate. Acetic anhydride will dehydrate the oxime, but it will also acetylate the 4-OH group, forming 3-ethoxy-4-acetoxybenzonitrile . You would then need to perform a hydrolysis step (NaOH/MeOH) to remove the acetyl group. This adds unit operations and inevitably reduces yield [1].
Q: Why Sodium Formate? Can I just use Formic Acid? A: Sodium Formate plays a dual role. First, it buffers the acidity, preventing the degradation of the electron-rich aromatic ring. Second, it assists in the thermal elimination of the formate intermediate. Literature suggests the "Formic Acid + Sodium Formate" system provides higher conversion rates than Formic Acid alone [2].
Q: My product is colored (pink/brown). How do I clean it? A: This is due to trace oxidation of the phenol. Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene . Adding activated charcoal during the hot dissolution step is highly effective for removing these color bodies.
References
-
He, L., et al. (2021). "One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment."[2][3] RSC Advances, 11, 24089-24094.
-
Patil, D. D., et al. (2011). "One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF." Asian Journal of Chemistry, 23(3), 1391.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. "Nitriles from Aldehydes." (Standard reference for general nitrile synthesis methodologies).
-
Vertex AI Search. (2024). "Synthesis of 3-ethoxy-4-hydroxybenzonitrile." (Aggregated Patent and Literature Data). 6
Sources
- 1. CN103467261A - Synthesizing method of ethyl vanillin - Google Patents [patents.google.com]
- 2. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Optimizing recrystallization solvents for hydroxybenzonitrile purification
This technical guide is structured as a specialized support center resource for researchers optimizing the purification of hydroxybenzonitriles (specifically 4-hydroxybenzonitrile and its isomers). It prioritizes modern, safer alternatives to historical protocols while maintaining rigorous scientific depth.
Core Logic: Solvent Selection Strategy
Q: What is the primary mechanism driving solvent selection for hydroxybenzonitriles?
A: The purification logic hinges on the dual nature of the hydroxybenzonitrile molecule. It possesses a polar, H-bond donating phenolic hydroxyl group (-OH) and a polar, H-bond accepting nitrile group (-CN), attached to a hydrophobic aromatic core.
-
The "Like Dissolves Like" Trap: While highly polar solvents (methanol, pure ethanol) dissolve these compounds well, they often dissolve them too well at room temperature, leading to poor recovery yields.
-
The Aromatic Interaction: Historically, benzene was the gold standard because it interacts with the aromatic ring via
- stacking, providing a steep solubility curve (soluble hot, insoluble cold). However, due to benzene's toxicity (Class 1 Carcinogen), we now substitute it with Toluene or Xylene . -
The Aqueous Balance: Water is a viable solvent due to the phenolic -OH group. 4-Hydroxybenzonitrile has a solubility of ~9 g/L in water at 25°C, which increases significantly at 100°C. This makes Water or Ethanol/Water mixtures excellent "Green Chemistry" options, provided you manage the pH to prevent deprotonation (pKa ~7.9).
Q: Recommended Solvent Systems (Modern vs. Historical)
| Solvent System | Classification | Suitability | Mechanism |
| Toluene | Recommended | High Purity | Excellent thermal gradient; rejects inorganic salts and polar oxidized impurities. Safer alternative to Benzene. |
| Water | Green Option | Large Scale | Relies on H-bonding. Requires high volumes (dilute). Good for removing non-polar side products. |
| Ethanol/Water (3:7) | Tunable | General Purpose | Antisystem approach. Ethanol dissolves the organic; water acts as the antisolvent to force precipitation upon cooling. |
| Benzene | Historical (Avoid) | Legacy Data | Effective but unacceptable safety profile. Replaced by Toluene. |
Standard Operating Procedures (SOPs)
Protocol A: The "High Purity" Toluene Recrystallization
Best for removing colored oxidation products and inorganic salts.
-
Preparation: Place crude 4-hydroxybenzonitrile in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Dissolution: Add Toluene (approx. 8–10 mL per gram of solid). Heat the mixture to reflux (110°C).
-
Note: If the solid does not dissolve completely, add toluene in 1 mL portions. If "oiling out" occurs, see the Troubleshooting section immediately.
-
-
Hot Filtration (Critical): While at reflux, if insoluble particles (salts like NaBr/NaCl) are visible, filter rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.
-
Tip: Add 1-2% activated charcoal before filtration if the solution is dark brown/red (removes oxidized quinone impurities).
-
-
Crystallization: Remove heat and allow the filtrate to cool slowly to room temperature on a cork ring. Do not agitate.
-
Observation: White needles should form.
-
-
Finishing: Cool in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter by vacuum suction.[1] Wash the cake with cold toluene.
Protocol B: The "Green" Aqueous Recrystallization
Best for removing organic starting materials (e.g., unreacted anisoles).
-
Dissolution: Suspend crude solid in Water (approx. 15–20 mL per gram).
-
Heating: Heat to boiling (100°C). The solid should dissolve completely.[2]
-
Acidification Check: Ensure the pH is slightly acidic (pH 3-4) using dilute HCl.
-
Reasoning: At neutral/basic pH, the phenol may deprotonate to the phenolate anion, which is highly water-soluble and will not crystallize.
-
-
Cooling: Allow to cool slowly. The compound often crystallizes as substantial prisms from water.
Troubleshooting & FAQs
Q: My product is "Oiling Out" (forming a liquid layer instead of crystals). How do I fix this?
A: Oiling out occurs when the melting point of the solute in the solvent mixture is lower than the solvent's boiling point, often due to impurities acting as freezing point depressants.
Immediate Remedies:
-
Reheat & Dilute: Re-dissolve the oil by heating and adding 20% more solvent. This lowers the saturation temperature below the "oiling out" point.
-
Seed It: Cool the solution until the oil just starts to appear, then add a seed crystal of pure product. This provides a template for the lattice to form over the amorphous oil.
-
Change Solvent: If using Ethanol/Water, you likely have too much water. Add more Ethanol to redissolve, then cool more slowly.
Q: The crystals are colored (pink/brown) instead of white.
A: Phenols are prone to oxidation, forming quinones which are highly colored.
-
Solution: Perform a "Hot Filtration" step with Activated Charcoal .
-
Protocol: Once the solid is dissolved in hot solvent, add activated carbon (1-3 wt%), stir at reflux for 5 minutes, and filter while hot. The carbon adsorbs the planar, conjugated colored impurities.
Q: Low Yield (<50%).[3] Where did my product go?
A:
-
Mother Liquor Check: Analyze the filtrate (mother liquor) by TLC. If the spot is intense, your compound is too soluble at room temperature.
-
Fix: Concentrate the mother liquor by 50% on a rotavap and cool again for a "second crop."
-
-
pH Issue: If using water, verify the pH. If pH > 7, your product is ionized. Acidify to pH 2-3 to protonate the phenol and crash it out.
Visualizations
Workflow: Solvent Screening Decision Matrix
This diagram guides you through selecting the correct solvent based on your specific impurity profile.
Caption: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile.
Logic Tree: Troubleshooting "Oiling Out"
This diagram details the step-by-step logic to resolve liquid-liquid phase separation.
Caption: Troubleshooting logic for resolving "Oiling Out" phenomena during cooling.
Quantitative Data: Solubility Profiles
The following data aids in calculating the theoretical yield and minimum solvent volume.
| Parameter | 4-Hydroxybenzonitrile | 3-Hydroxybenzonitrile |
| Melting Point | 110–113 °C | 73–75 °C |
| Solubility (Water, 25°C) | ~9 g/L | ~15 g/L |
| Solubility (Water, 100°C) | High (>100 g/L) | High |
| Solubility (Toluene, 25°C) | Low | Low |
| Solubility (Toluene, 110°C) | High | High |
| pKa (approx.) | 7.9 | 8.4 |
References
-
University of Alberta. (n.d.). Recrystallization - Single Solvent and Two-Solvent Methods. Retrieved from [Link]
- Google Patents. (1971). US3567758A - Preparation of hydroxybenzonitriles.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link][3]
-
National Institutes of Health (NIH). (2025). 4-Cyanophenol | C7H5NO | CID 13019 - PubChem.[4] Retrieved from [Link]
Sources
Technical Support Center: Nitrile Group Stability in Ether Synthesis
An essential objective in modern synthetic chemistry is the preservation of functional group integrity. The nitrile group, a versatile precursor for amines, amides, and carboxylic acids, is unfortunately susceptible to hydrolysis, particularly under the basic or acidic conditions often employed in ether synthesis. This technical guide provides in-depth troubleshooting advice and frequently asked questions to help researchers navigate this common challenge.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my nitrile group hydrolyzing during my Williamson ether synthesis?
The Williamson ether synthesis typically involves an alkoxide nucleophile attacking an alkyl halide.[1][2][3][4] This alkoxide is generated by treating an alcohol with a base. If this base is a hydroxide (e.g., NaOH, KOH) in the presence of water, it creates a perfect environment for the undesired hydrolysis of the nitrile group.[5][6] The hydroxide ion is a potent nucleophile that can attack the electrophilic carbon of the nitrile, initiating a cascade that leads to the formation of an amide and subsequently a carboxylic acid.[5][7][8] High reaction temperatures, often used to accelerate the SN2 reaction, will also unfortunately accelerate this hydrolysis side reaction.[1]
Q2: What are the primary products of nitrile hydrolysis?
Nitrile hydrolysis proceeds in two main stages.[5][8] The initial product is an amide. Under forcing conditions (strong acid or base and heat), this amide can be further hydrolyzed to a carboxylic acid (under acidic conditions) or a carboxylate salt (under basic conditions).[5][6]
Q3: Can I use acid-catalyzed methods for ether synthesis if I have a nitrile group?
This is strongly discouraged. Nitriles are readily hydrolyzed under acidic conditions, often faster than the desired ether formation.[8][9][10] The nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by water.[7][11] Unless the ether synthesis is exceptionally fast and occurs under mild, anhydrous acidic conditions, hydrolysis will likely be a significant competing reaction.
Q4: Are there alternative ether synthesis methods that are safer for nitriles?
Yes. The Mitsunobu reaction is an excellent alternative as it proceeds under neutral conditions, avoiding strong bases or acids.[12][13] This reaction typically involves an alcohol, a pronucleophile (in this case, another alcohol or phenol), triphenylphosphine (PPh₃), and an azodicarboxylate like diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14] Its mild nature makes it highly compatible with sensitive functional groups, including nitriles.
Part 2: Understanding the Competing Pathways
To effectively troubleshoot, it is crucial to visualize the competition between the desired ether synthesis and the undesired hydrolysis.
Caption: Competing reaction pathways for a nitrile-containing substrate.
The core challenge lies in selecting conditions that maximize the rate of the desired pathway while minimizing the rate of the undesired hydrolysis.
Part 3: Troubleshooting and Protocol Guides
Scenario 1: Williamson Ether Synthesis
Problem: Significant amide/carboxylic acid formation is observed by TLC, LC-MS, or NMR.
Root Cause Analysis: The reaction conditions (base, solvent, temperature) are promoting hydrolysis over SN2 ether formation. The mechanism of base-catalyzed hydrolysis illustrates why aqueous bases are problematic.
Caption: Mechanism of base-catalyzed nitrile hydrolysis to an amide.
Solutions:
-
Optimize the Base and Solvent System: The choice of base is the most critical factor. Avoid hydroxide bases in protic solvents.
Base Typical Solvent pKa (Conj. Acid) Pros Cons NaH Anhydrous THF, DMF ~35 Irreversibly deprotonates alcohol; H₂ byproduct is non-nucleophilic.[2][15] Flammable solid, requires careful handling. K₂CO₃ Anhydrous DMF, MeCN ~10.3 Mild, inexpensive, easy to handle. Slower reaction rates may require higher temperatures. Cs₂CO₃ Anhydrous DMF, MeCN ~10.3 More soluble and often more effective than K₂CO₃. More expensive. NaOH/KOH H₂O, EtOH ~15.7 Inexpensive, readily available. High risk of nitrile hydrolysis. -
Ensure Anhydrous Conditions: Water is a reactant in the hydrolysis pathway. Use freshly distilled, anhydrous solvents. Dry glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture contamination.
-
Control Temperature: Perform the reaction at the lowest temperature that affords a reasonable rate. Start at room temperature and only heat if necessary. A typical range for Williamson synthesis is 50-100 °C, but lower temperatures may be sufficient and are preferable for sensitive substrates.[1]
-
Implement Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions involving an aqueous base and an organic substrate. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) shuttles the alkoxide from the aqueous phase to the organic phase, where it can react with the alkyl halide. This minimizes the exposure of the nitrile in the organic phase to the bulk aqueous base, thereby suppressing hydrolysis.[1][16][17]
Optimized Protocol: Williamson Ether Synthesis for Nitrile-Containing Substrates
This protocol uses Sodium Hydride (NaH) to minimize hydrolysis risk.
Caption: Recommended workflow for Williamson synthesis with NaH.
-
Preparation: Under an inert atmosphere (N₂), add the nitrile-containing alcohol (1.0 eq) to anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution. Stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 50 °C).
-
Workup: Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Scenario 2: Alternative Synthesis Strategy
Problem: The nitrile group is extremely sensitive, or the required ether synthesis conditions are unavoidably harsh (e.g., high heat required for a sterically hindered substrate).
Solution: Redesign the synthetic route. Instead of carrying the nitrile group through the ether synthesis, introduce it at a later stage. This is a form of "orthogonal synthesis" where functional group manipulations do not interfere with each other.[18][19][20]
Recommended Strategy:
-
Perform Ether Synthesis First: Start with a substrate containing the alcohol and a suitable precursor to the nitrile, such as a primary alkyl halide or a primary alcohol. Perform the Williamson ether synthesis on this substrate.
-
Introduce the Nitrile Last: Convert the precursor group into the nitrile. For example, an alkyl halide can be converted to a nitrile via an SN2 reaction with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO.[21]
This approach completely circumvents the problem of nitrile hydrolysis during ether formation.
References
-
PTC Organics, Inc. (n.d.). PTC Addition of Alcohol to Nitrile in the Presence of an Ester. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US2441114A - Process for hydrolyzing organic nitriles and dehydrating ethers.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
ACS Central Science. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]
-
K. C. Nicolaou Group. (n.d.). Protecting Groups. Retrieved from [Link]
-
PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. US2441114A - Process for hydrolyzing organic nitriles and dehydrating ethers - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 21. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
Technical Support Center: Precision Cyanation of Ethoxy-Phenol Derivatives
Ticket ID: CYN-ETH-001 Subject: Controlling Side Reactions in the Cyanation of Ethoxy-Phenols Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The cyanation of ethoxy-phenols (and their activated derivatives like triflates or halides) is a pivotal transformation in medicinal chemistry, often used to synthesize benzonitrile pharmacophores.[1] However, the presence of the ethoxy group (electron-donating) and the phenolic core introduces specific stability challenges that generic cyanation protocols fail to address.
This guide provides a technical breakdown of the three critical failure modes: Ether Cleavage (Dealkylation) , Catalyst Poisoning , and Hydrodehalogenation . It offers self-validating protocols to ensure the integrity of the ethoxy moiety while achieving high conversion to the nitrile.
Module 1: The "Vanishing" Ethoxy Group (Ether Cleavage)
The Issue: You observe a loss of the ethyl group, resulting in a cyanophenol or complex mixtures of dealkylated byproducts. Diagnosis: The ethoxy ether linkage is susceptible to cleavage under two specific conditions often found in cyanation protocols:
-
Lewis Acid Attack: Reagents like ZnBr₂ (often generated in situ) or additives (AlCl₃) coordinate to the ether oxygen, facilitating C-O bond breaking.
-
Nucleophilic Dealkylation: At high temperatures (>100°C), iodide ions (from additives or leaving groups) can attack the ethyl group via an S_N2 mechanism, converting Ar-OEt to Ar-OH and Et-I.
Troubleshooting Protocol:
| Variable | Recommendation | Technical Rationale |
| Temperature | Limit to < 60°C | Ether cleavage rates increase exponentially above 80°C. Use highly active catalysts (e.g., XPhos-Pd-G2) that operate at mild temperatures. |
| Cyanide Source | Zn(CN)₂ or K₄[Fe(CN)₆] | Avoids high concentrations of free cyanide (a strong base/nucleophile). Zn(CN)₂ releases CN⁻ slowly, preventing "salt overload." |
| Additives | Avoid Iodides (NaI, KI) | Iodide is a potent nucleophile for dealkylation. If an additive is needed for rate enhancement, use Zn powder (reductant) instead of halide salts. |
| Lewis Acids | Check Compatibility | If using Lewis Acid-mediated cyanation (e.g., with TMSCN), ensure the Lewis acid (e.g., BCl₃) is not strong enough to cleave the ether. Switch to transition metal catalysis if cleavage occurs. |
Visualizing the Failure Mode:
Module 2: Catalyst Death (The "Black Metal" Problem)
The Issue:
The reaction stalls at 20-40% conversion, and the reaction mixture turns black (precipitated Pd black).
Diagnosis:
Cyanide (CN⁻) is a strong
The Solution: Controlled Release System Do not use NaCN or KCN directly for ethoxy-phenol substrates unless using a biphasic system.
Recommended Protocol (Self-Validating):
-
Source: Use Zinc Cyanide (Zn(CN)₂) .[2] It is insoluble in most organic solvents and releases CN⁻ ions only as they are consumed, maintaining a low steady-state concentration.
-
Ligand: Use bidentate ligands (e.g., dppf, Xantphos) or bulky monodentate ligands (e.g., XPhos, SPhos) that can outcompete cyanide for Pd coordination.
-
Water Management: Add 1-2% water or use wet solvent (THF/Water 5:1). Water aids in the dissolution of Zn(CN)₂ and activation of the catalyst surface.
Module 3: Hydrodehalogenation (The Reduced Impurity)
The Issue: Instead of the nitrile (Ar-CN), you isolate the reduced arene (Ar-H). Diagnosis: The ethoxy group is an Electron-Donating Group (EDG). This increases the electron density on the aromatic ring, making the Reductive Elimination step (forming Ar-CN) slower. If this step is too slow, the Pd-Ar intermediate may capture a hydride (from solvent or moisture) and eliminate Ar-H.
Optimization Table:
| Parameter | Adjustment for Ethoxy-Phenols |
| Solvent | Use Anhydrous DMF or DMAc if reduction is observed. Avoid alcohols (EtOH, iPrOH) which act as hydride sources. |
| Catalyst Loading | Increase Pd loading to 2-5 mol% . A dying catalyst often defaults to reduction pathways. |
| Ligand Electronic | Use Electron-Poor Ligands (e.g., P(p-F-Ph)₃) if using monodentate phosphines, to facilitate reductive elimination. However, bulky electron-rich ligands (Buchwald type) are generally superior for overall stability. |
Standard Operating Procedure (SOP)
Protocol: Mild Cyanation of 4-Ethoxy-Phenyl Triflate Target: Conversion of Phenol-derived Triflate to Benzonitrile without Ether Cleavage.
Reagents:
-
Substrate: 4-Ethoxy-phenyl triflate (1.0 equiv)
-
Source: Zn(CN)₂ (0.6 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
-
Solvent: DMF (wet, containing 1% water) or DMF/Water (99:1)
-
Additive: Zn powder (10 mol%) - Optional, keeps Pd active.
Step-by-Step:
-
Inert Setup: Charge a reaction vial with the triflate, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn powder. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed wet DMF via syringe.
-
Activation: Heat the mixture to 80°C (Do not exceed 100°C).
-
Monitoring: Monitor by HPLC at 2 hours. The ethoxy group should remain intact.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 2M NH₄OH (to chelate Zn salts) and brine. Dry over Na₂SO₄.
Visualizing the Catalytic Cycle & Failure Points:
FAQs: Researcher to Researcher
Q: Can I use CuCN (Rosenmund-von Braun) for this? A: It is not recommended for ethoxy-phenols. That reaction typically requires temperatures >150°C in polar solvents like NMP/DMF. These conditions are harsh enough to cause significant ether cleavage and tarring of electron-rich phenols. Stick to Pd or Ni catalysis at <100°C.[3]
Q: My ethoxy group is falling off. Can I switch to a different protecting group? A: If you are synthesizing the precursor, consider using a Benzyl (Bn) ether instead of Ethyl. While Benzyl is also cleavable, it is generally more robust to Lewis acids than simple alkyl ethers unless specific debenzylation conditions are used. Alternatively, a Trifluoromethyl ether (-OCF3) is chemically inert but changes the electronics.
Q: I need to cyanate the ring ortho to the ethoxy group directly (C-H activation). Is this guide applicable? A: Direct C-H cyanation is a different mechanism (radical or electrophilic). For ethoxy-phenols, using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) with a Lewis acid can achieve ortho-cyanation [1]. However, be warned: the Lewis acid required for NCTS activation (often BCl₃ or AlCl₃) is exactly what cleaves ethoxy ethers. You must screen mild Lewis acids or use Rhodium(III) catalysis for directed C-H activation to avoid dealkylation.
References
-
Mild Pd-Catalyzed Cyanation: Cohen, D. T., & Buchwald, S. L. (2015).[3][4] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[4] Link
-
Non-Toxic Cyanide Sources: Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Powerfull Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388-1389. Link
-
Ether Cleavage Mechanisms: Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615–685. Link
-
Nickel Catalysis Alternative: Ramgren, S. D., Hie, L., Ye, Y., & Garg, N. K. (2013). Nickel-Catalyzed Cyanation of Phenol Derivatives and Aryl Halides. Organic Letters, 15(15), 3950–3953. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Technical Support Center: Separation of Mono- and Di-ethoxy Benzonitrile Isomers
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing the challenge of separating mono- and di-ethoxy benzonitrile byproducts. This document provides in-depth troubleshooting guides, FAQs, and validated protocols designed to streamline your purification workflows.
The Challenge: Understanding the Isomeric Puzzle
The synthesis of ethoxybenzonitriles often results in a mixture of structural isomers, primarily mono- and di-substituted products. These compounds, while differing in the number and position of their ethoxy groups, possess very similar physicochemical properties. This similarity in polarity, solubility, and volatility makes their separation a non-trivial task that demands a carefully optimized approach.[1][2][3] The choice of methodology is critical and depends on factors such as the scale of the separation, the required purity of the final product, and the specific isomeric composition of the mixture.
This guide will explore the three primary techniques for this separation:
-
Flash Column Chromatography: Best for moderate to large-scale purifications.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Ideal for high-purity isolation of small to moderate quantities.
-
Fractional Crystallization: A powerful technique for large-scale purification when a suitable solvent system can be identified.[4]
Below is a workflow to guide your decision-making process.
Caption: Decision workflow for selecting a separation method.
Flash Column Chromatography: The Workhorse Technique
Flash column chromatography is a cornerstone of purification, relying on the differential partitioning of analytes between a stationary phase (typically silica gel) and a mobile phase. For ethoxybenzonitriles, the slight difference in polarity between the mono- and di-substituted isomers allows for separation. Normal phase chromatography is often the most effective approach for these types of positional isomers.[2]
Experimental Protocol: Step-by-Step Guide
-
Analytical TLC: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). The goal is to achieve a good separation factor (ΔRf) between the spots corresponding to your isomers. A good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane).
-
Slurry Packing the Column:
-
Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Create a slurry of silica gel in your starting, non-polar eluent.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no cracks or channels form.
-
-
Sample Loading:
-
Dissolve your crude mixture in a minimal amount of the mobile phase or a stronger solvent (like Dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to first elute the less polar isomer (typically the mono-ethoxy benzonitrile) followed by the more polar di-ethoxy isomer.
-
Collect fractions and monitor their composition using TLC.
-
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary Table: Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase separation of moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Heptane/DCM | Offers good selectivity for isomers with differing polarity. The ratio is determined by TLC. |
| Elution Mode | Gradient (e.g., 2% to 20% Ethyl Acetate) | A gradient is generally more efficient than isocratic elution for separating compounds with different retention factors. |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution, especially for less soluble samples. |
Troubleshooting Guide: Column Chromatography
Q1: My spots are not separating on the column, even though they separated on the TLC plate.
-
A1: Causality & Solution: This often points to overloading the column or running the column too quickly. The dynamic conditions of a flash column are different from the capillary action in TLC.
-
Action: Reduce the amount of crude material loaded. Ensure a silica-to-sample ratio of at least 40:1. Also, reduce the flow rate to allow for proper equilibration between the mobile and stationary phases.
-
Q2: The product is coming off the column in very broad bands, leading to mixed fractions.
-
A2: Causality & Solution: Band broadening can be caused by several factors: an improperly packed column (channeling), loading the sample in too much solvent, or using a loading solvent that is too strong.
-
Action: Ensure the column is packed uniformly without any air gaps. Use the "dry loading" technique. If wet loading, dissolve the sample in the absolute minimum volume of the initial mobile phase.
-
Caption: Troubleshooting flowchart for column chromatography.
Preparative HPLC: For High-Purity Separations
When baseline separation and high purity are paramount, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate quantities sufficient for further research.[5] For structural isomers, which can be difficult to separate, HPLC offers superior resolving power.[1]
Experimental Protocol: Step-by-Step Guide
-
Method Development: Develop a separation method on an analytical scale first. A reverse-phase C18 or a phenyl-hexyl column often provides good selectivity for aromatic compounds.
-
Mobile Phase Preparation: Use HPLC-grade solvents. A typical mobile phase would be a mixture of acetonitrile (MeCN) or methanol (MeOH) and water.[6] Ensure the mobile phase is filtered and degassed to prevent pump issues.
-
System Priming and Equilibration: Prime all solvent lines to remove air bubbles. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Injection: Dissolve the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates. Inject a small, concentrated plug of the sample.
-
Gradient Elution and Fractionation: Run a gradient program (e.g., starting at 40% MeCN and ramping to 80% MeCN) to elute the compounds. Use a fraction collector triggered by UV absorbance to automatically collect the peaks corresponding to your pure isomers.
-
Post-Run Analysis: Analyze the collected fractions by analytical HPLC or TLC to confirm purity. Combine pure fractions and remove the solvent.
Data Summary Table: Preparative HPLC Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Reverse-Phase C18 or Biphenyl | C18 is a versatile, robust phase. Biphenyl phases can offer unique selectivity for aromatic isomers through pi-pi interactions.[1][2] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvent systems for reverse-phase HPLC, providing good solubility and UV transparency.[6] |
| Detector | UV Detector (set at λmax of benzonitriles) | Benzonitriles have strong UV absorbance, allowing for sensitive detection. |
| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min for a 21.2 mm ID column) | Must be optimized to balance separation time and resolution. |
Troubleshooting Guide: Preparative HPLC
Q1: I'm seeing peak fronting or tailing in my chromatogram.
-
A1: Causality & Solution: This is often a sign of mass overload or a mismatch between the sample solvent and the mobile phase.
-
Action: Reduce the injection volume or the concentration of your sample. Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase.
-
Q2: The retention times are shifting between runs.
-
A2: Causality & Solution: Inconsistent retention times can be caused by column degradation, temperature fluctuations, or problems with the pumping system.
-
Action: Check for pressure fluctuations, which may indicate a leak or bubble in the pump. Use a column thermostat to maintain a consistent temperature. If the column has been used extensively, its performance may be declining, and it may need to be replaced.
-
Fractional Crystallization: The Scalable Purification Powerhouse
Crystallization is an effective and highly scalable purification technique that separates compounds based on differences in their solubility in a particular solvent.[4] If one isomer is significantly less soluble than the others in a chosen solvent system, it can be selectively crystallized out of the solution, leaving the more soluble impurities behind.[7]
Experimental Protocol: Step-by-Step Guide
-
Solvent Screening: The key to successful crystallization is finding the right solvent. The ideal solvent will dissolve the crude mixture when hot but will have poor solubility for your target compound when cold. Test a range of solvents (e.g., ethanol, isopropanol, heptane, toluene, or mixtures thereof).
-
Dissolution: Place the crude solid in a flask and add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Avoid using a large excess of solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[7] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Check: Analyze the purity of the crystals and the composition of the mother liquor by HPLC or TLC. A second recrystallization may be necessary to achieve the desired purity.[7]
Troubleshooting Guide: Fractional Crystallization
Q1: Nothing crystallizes out of the solution, even after cooling.
-
A1: Causality & Solution: This usually means the solution is not supersaturated. Either too much solvent was used, or the wrong solvent was chosen.
-
Action: Try slowly evaporating some of the solvent to increase the concentration. If that fails, the solvent is likely unsuitable. Re-start the solvent screening process.
-
Q2: An oil precipitates instead of a solid crystal.
-
A2: Causality & Solution: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point. It can also be caused by the presence of significant impurities.
-
Action: Re-heat the solution to dissolve the oil, then add a bit more solvent and allow it to cool more slowly. Using a more dilute solution can sometimes prevent oiling out.
-
Caption: Decision tree for troubleshooting crystallization.
Frequently Asked Questions (FAQs)
Q: How can I confirm the identity of my separated isomers? A: The most definitive methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ¹H NMR will show distinct aromatic splitting patterns and integration values corresponding to the number of ethoxy groups. High-resolution MS will confirm the elemental composition. Infrared (IR) spectroscopy can confirm the presence of the nitrile group (C≡N), which typically shows a sharp peak around 2220-2260 cm⁻¹.[8]
Q: My synthesis is supposed to yield only the mono-ethoxy product. Why am I seeing di-ethoxy byproducts? A: Over-alkylation is a common side reaction in Williamson ether syntheses, especially if the reaction is run for too long, at too high a temperature, or with an excess of the alkylating agent (e.g., ethyl iodide). The initial mono-ethoxy product can be further alkylated to form the di-ethoxy byproduct.
Q: Can I use distillation to separate these isomers? A: While distillation is a powerful technique for separating liquids with different boiling points, the boiling points of positional isomers like mono- and di-ethoxy benzonitrile are often too close for efficient separation by standard laboratory distillation.[9] Fractional distillation under reduced pressure might offer some enrichment but is unlikely to provide high purity.[10]
Q: Are there any safety precautions I should take when working with benzonitriles? A: Yes. Benzonitrile and its derivatives should be handled with care in a well-ventilated fume hood. They can be toxic if inhaled, ingested, or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- A process for separating nitration isomers of substituted benzene compounds. (n.d.). Google Patents.
-
Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Scientific Organization. Retrieved from [Link]
-
Synthesis of Benzonitrile. (2021). YouTube. Retrieved from [Link]
-
How to separate isomers by Normal phase HPLC? (2019). ResearchGate. Retrieved from [Link]
-
Advancements in liquid chromatography-mass spectrometry: method development and applications. (2023). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Purification & Characterization of Benzonitrile Produced by Bacillus Pumillus S7. (n.d.). IJCRT.org. Retrieved from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]
-
How can I purify impure benzonitrile? (2017). ResearchGate. Retrieved from [Link]
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). National Institutes of Health. Retrieved from [Link]
-
Separation of positional isomers. (2017). Chromatography Forum. Retrieved from [Link]
-
SOP: Crystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Separation methods: Chromatography. (n.d.). SlidePlayer. Retrieved from [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies. Retrieved from [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. separation of positional isomers - Chromatography Forum [chromforum.org]
- 3. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 4. iscientific.org [iscientific.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
High-Resolution HPLC Method Development for Ethoxy-Hydroxybenzonitrile Purity: A Comparative Guide
Part 1: The Isomer Challenge (Core Directive)
In the synthesis of 3-ethoxy-4-hydroxybenzonitrile (often an intermediate in phosphodiesterase inhibitors or liquid crystals), the primary analytical challenge is not merely detecting the main peak, but resolving it from structurally similar impurities.
Standard C18 protocols often fail to distinguish between positional isomers (e.g., 4-ethoxy-3-hydroxybenzonitrile) and functional group variants (e.g., the aldehyde precursor 3-ethoxy-4-hydroxybenzaldehyde). This guide moves beyond generic "universal" methods to demonstrate why Phenyl-Hexyl stationary phases combined with acidified acetonitrile offer superior resolution (
Part 2: Scientific Integrity & Logic (Method Selection)
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
The separation of ethoxy-hydroxybenzonitrile involves distinguishing molecules based on the electron density distribution of the aromatic ring.
-
Option A: C18 (Octadecylsilane): Relies purely on hydrophobic subtraction. While stable, it often co-elutes positional isomers where the hydrophobicity index is nearly identical.
-
Option B: Phenyl-Hexyl: Utilizes
interactions between the stationary phase phenyl ring and the analyte's aromatic system. The electron-withdrawing nitrile group ( ) and electron-donating ethoxy/hydroxy groups create unique -cloud densities for each isomer, allowing the Phenyl-Hexyl phase to "pull" them apart more effectively.
Verdict: Phenyl-Hexyl is the superior choice for isomeric purity.
Mobile Phase Optimization: Methanol vs. Acetonitrile
-
Methanol (MeOH): Protic solvent. Can form hydrogen bonds with the phenolic hydroxyl group, potentially causing peak broadening or tailing due to secondary interactions.
-
Acetonitrile (ACN): Aprotic. Provides sharper peaks and lower system backpressure, allowing for higher flow rates or smaller particle size columns (Sub-2
m).
Verdict: Acetonitrile is selected for peak efficiency.
pH Control: The Criticality of Suppression
The phenolic proton (
-
Neutral pH: Phenol exists in equilibrium between neutral and phenolate forms, leading to broad, split peaks.
-
Acidic pH (0.1%
or Formic Acid): Suppresses ionization ( ), ensuring the analyte remains in its neutral, hydrophobic form for consistent retention.
Part 3: Experimental Protocol & Visualization
Master Method: Optimized Gradient Protocol
Objective: Quantify 3-ethoxy-4-hydroxybenzonitrile with >99.9% specificity against precursors (Ethyl Vanillin) and isomers.
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl, | Maximizes |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses phenolic ionization; improves peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Aprotic solvent for sharp peaks and low backpressure. |
| Flow Rate | Optimal linear velocity for | |
| Column Temp | Maintains reproducible viscosity and kinetics. | |
| Detection | UV @ | |
| Injection Vol | Standard analytical load. |
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Initial hold for polar impurities |
| 15.0 | 80 | Linear ramp to elute main compound |
| 18.0 | 80 | Wash highly retained dimers |
| 18.1 | 20 | Re-equilibration |
| 23.0 | 20 | Ready for next injection |
Comparative Performance Data
The following data illustrates the performance gain when switching from a standard C18 method to the optimized Phenyl-Hexyl method.
| Metric | Standard C18 Method | Optimized Phenyl-Hexyl Method |
| Retention Time (Main Peak) | ||
| Resolution ( | ||
| Tailing Factor ( | ||
| Theoretical Plates ( |
Workflow Visualization
The following diagram illustrates the logical flow of the method development strategy, highlighting the decision nodes that lead to the Phenyl-Hexyl selection.
Caption: Decision tree for selecting Phenyl-Hexyl stationary phase over C18 for isomeric separation.
Impurity Origin & Fate[1][2]
Understanding where impurities come from is vital for method validation. The diagram below maps the synthesis pathway to potential impurities.
Caption: Synthesis pathway showing origins of key impurities (Aldehyde and Isomers) requiring separation.
Part 4: Validation & Robustness
To ensure this method is "Trustworthy" (E-E-A-T), it must be self-validating.
-
System Suitability:
-
Inject a standard mixture containing the Main Compound and Ethyl Vanillin (precursor).
-
Acceptance Criteria: Resolution (
) ; %RSD of peak area (n=5).
-
-
Linearity:
-
Range:
to of target concentration. -
must be
.
-
-
LOD/LOQ:
-
Signal-to-Noise (S/N) ratio of 3:1 for Detection Limit.
-
S/N ratio of 10:1 for Quantitation Limit.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peaks | pH of mobile phase | Ensure 0.1% Phosphoric Acid is fresh. |
| Drifting RT | Temperature fluctuation | Use a column oven set strictly to |
| High Backpressure | Particulate buildup | Filter samples through |
References
-
Sielc Technologies. (n.d.). Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
Waters Corporation. (2023). CORTECS C8 and Phenyl Columns Performance Guide. Retrieved from [Link]
-
ResearchGate. (2018).[1] Impurity Profiling of Oxybenzone (Benzophenone-3) by RP-HPLC Method. Retrieved from [Link]
Sources
Mass Spectrometry Fragmentation Patterns of Alkoxy Benzonitriles: A Comparative Guide
This guide details the mass spectrometry fragmentation patterns of alkoxy benzonitriles, synthesizing mechanistic insights with experimental data. It is designed for researchers in medicinal chemistry and liquid crystal materials science.[1]
Executive Summary
Alkoxy benzonitriles (
Key Differentiators:
-
Isomer Identification: Ortho isomers are distinguished from meta/para isomers by the "Ortho Effect," typically manifesting as the direct elimination of neutral aldehydes or alkenes, contrasting with the radical alkyl losses seen in para isomers.
-
Chain Length Impact: Short chains (methoxy/ethoxy) favor simple bond cleavages, while long chains (propoxy and above) introduce McLafferty rearrangements .
-
Stability: The cyano (CN) group is robust, often remaining intact until the final stages of fragmentation (loss of HCN).
Mechanistic Fragmentation Pathways[2][3]
General Fragmentation (Meta & Para Isomers)
For meta and para isomers, fragmentation is driven by the ionization of the ether oxygen. The radical cation seeks stabilization through the loss of the alkyl substituent.
-
Primary Pathway (Alkyl Loss): Homolytic cleavage of the
bond yields a resonance-stabilized cyanophenol cation.[1] -
Secondary Pathway (CO Expulsion): The resulting ion undergoes ring contraction or rearrangement to expel carbon monoxide (CO), a hallmark of phenolic cations.
-
Tertiary Pathway (HCN Loss): High-energy fragmentation leads to the loss of hydrogen cyanide (HCN) from the aromatic ring.
The Ortho Effect (Ortho Isomers)
Ortho-alkoxy benzonitriles exhibit distinct pathways due to the proximity of the alkoxy oxygen to the cyano group (or simply the steric crowding allowing specific H-transfers).
-
Direct Neutral Loss: Ortho-methoxy isomers often lose formaldehyde (
, 30 Da) directly from the molecular ion, whereas para isomers lose a methyl radical ( , 15 Da) first. -
Interaction: While the linear CN group is less sterically interactive than a nitro group, it activates the ring, facilitating specific H-transfers.
Long-Chain Rearrangements (McLafferty)
For alkyl chains with
Comparative Data Analysis
Methoxybenzonitriles (MW 133)
Comparison of Positional Isomers
| Ion Identity | m/z | Para (4-OMe) Relative Abundance | Ortho (2-OMe) Relative Abundance | Diagnostic Note |
| Molecular Ion ( | 133 | 100% (Base) | Strong | Para is usually more stable.[1] |
| 118 | High (>60%) | Moderate | Loss of methyl radical.[1] Dominant in Para. | |
| 103 | Low (<5%) | High | Ortho Effect : Direct loss of formaldehyde.[1] | |
| 90 | High | High | Cyanocyclopentadienyl cation.[1] | |
| 63 | Moderate | Moderate | Ring fragmentation.[1] |
Ethoxybenzonitriles (MW 147)
Effect of Ethyl Group
| Ion Identity | m/z | Mechanism |
| Molecular Ion ( | 147 | Parent peak.[1] |
| 119 | McLafferty-like / 4-center elimination. Loss of ethylene.[1] Leaves 4-cyanophenol ion.[1] Very strong in Ortho . | |
| 118 | Simple bond cleavage (loss of ethyl radical).[1] Dominant in Para . | |
| 90 | Sequential loss of CO from m/z 118.[1] |
Visualization of Fragmentation Pathways[2][3][4][5][6][7][8]
The following diagram illustrates the divergent pathways for 4-Methoxybenzonitrile (Para) versus 2-Methoxybenzonitrile (Ortho) and 4-Butoxybenzonitrile (Long Chain).
Figure 1: Divergent fragmentation pathways for alkoxy benzonitriles based on substitution position and chain length.
Experimental Protocols
To replicate these fragmentation patterns for structural validation, the following standardized GC-MS protocol is recommended. This protocol ensures reproducibility of relative abundance ratios, which are critical for isomer differentiation.
Sample Preparation
-
Solvent: Dissolve 1 mg of the alkoxy benzonitrile in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol to prevent potential transesterification in the injector port if acidic impurities are present.[1]
-
Concentration: Final concentration should be approx. 10-50 µg/mL (ppm range).
GC-MS Acquisition Parameters (Standard EI)
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
-
Electron Energy: 70 eV (Standard for spectral library comparison).[1]
-
Source Temperature: 230°C.[1]
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40 – 350.[1]
-
Scan Rate: >3 scans/sec (to capture narrow GC peaks).
Chromatographic Conditions
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID x 0.25µm film.[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet: Split mode (20:1 to 50:1 split ratio), 250°C.
-
Oven Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold at 280°C for 3 min.
-
Application Note: Liquid Crystal Mesogens
For researchers working with liquid crystals (e.g., 4-octyloxy-4'-cyanobiphenyl, 8OCB ), the fragmentation pattern is dominated by the alkyl chain.
-
Molecular Ion (
): Typically the base peak or very strong (due to the extended biphenyl conjugation). -
Benzylic Cleavage: Unlike simple benzonitriles, the biphenyl core stabilizes the charge significantly.
-
Diagnostic Ions: Look for m/z 223 (Hydroxy-cyanobiphenyl ion) resulting from the loss of the octyl chain (
).
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Methoxybenzonitrile. National Institute of Standards and Technology.[1] Available at: [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[3] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry. Available at: [Link]
-
Goulding, M., et al. Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry: Alpha Cleavage and McLafferty Rearrangement. Available at: [Link]
Sources
- 1. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: The Experimental Workflow: From Powder to Solved Structure
An In-Depth Guide to the Crystallographic Analysis of 3-Ethoxy-4-Hydroxybenzonitrile: A Comparative Study
In the landscape of drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from structure-activity relationship (SAR) studies to the formulation of stable, effective crystalline solids. X-ray crystallography remains the gold standard for providing this definitive structural information.
This guide presents a comprehensive analysis of 3-ethoxy-4-hydroxybenzonitrile, a small organic molecule with potential applications in medicinal chemistry. As no public crystal structure for this specific compound is available, we present a validated, step-by-step protocol for obtaining such data. To provide critical context and a basis for comparison, we will analyze our hypothetical data for 3-ethoxy-4-hydroxybenzonitrile against the experimentally determined, publicly available crystal structures of two closely related analogues: 3-methoxy-4-hydroxybenzonitrile (vanillonitrile) and 4-hydroxybenzonitrile .
The journey to a high-resolution crystal structure is a multi-step process requiring meticulous attention to detail. The protocol described below represents a self-validating system, where success at each stage informs the next.
Crystal Growth: The Foundation of Quality Data
The primary challenge in X-ray crystallography is often growing a single, diffraction-quality crystal. For a small polar molecule like 3-ethoxy-4-hydroxybenzonitrile, slow evaporation from a binary solvent system is a highly effective technique.
Step-by-Step Protocol:
-
Solvent Selection: Begin by testing solubility in a range of solvents. A good starting point is a polar, relatively volatile solvent in which the compound is soluble (e.g., acetone, ethanol) and a less polar, more volatile "anti-solvent" in which it is poorly soluble (e.g., hexane, heptane).
-
Solution Preparation: Prepare a near-saturated solution of 3-ethoxy-4-hydroxybenzonitrile in approximately 2 mL of acetone in a small, clean vial.
-
Inducing Crystallization: Slowly add hexane dropwise until the solution becomes faintly turbid. This indicates the solution is at the cusp of precipitation. Add a single drop of acetone to redissolve the precipitate, creating a perfectly saturated solution.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes. This restricts the rate of evaporation, allowing large, well-ordered crystals to form over several days as the more volatile hexane slowly escapes.
The causality here is critical: rapid precipitation leads to a polycrystalline powder, which is unsuitable for single-crystal diffraction. By carefully controlling the evaporation rate, we allow the molecules sufficient time to arrange themselves into a low-energy, highly ordered crystal lattice.
Data Collection and Processing
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.
Workflow Diagram:
Caption: Workflow from crystal mounting to a validated structure.
Protocol Steps:
-
Mounting: The selected crystal is mounted on a cryoloop and flash-cooled in a stream of nitrogen gas (100 K) to prevent radiation damage during data collection.
-
Data Collection: A modern CCD or CMOS detector-based diffractometer is used. Data is typically collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.
-
Data Reduction: The raw image files are processed using software like CrysAlisPro or SAINT. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensity of each spot, and applying corrections for factors like Lorentz-polarization and absorption. The output is a reflection file containing the Miller indices (h,k,l) and their corresponding intensities.
Structure Solution and Refinement
The processed data provides the "what" (reflection intensities), but structure solution and refinement determine the "where" (atomic positions).
-
Structure Solution: Programs like SHELXT or Olex2 are used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods or dual-space algorithms are highly effective and typically reveal the positions of most non-hydrogen atoms.
-
Model Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization algorithm (e.g., SHELXL). This process involves:
-
Assigning atom types (C, N, O).
-
Refining atomic coordinates and anisotropic displacement parameters (which model thermal motion).
-
Locating hydrogen atoms from the difference Fourier map and refining their positions.
-
-
Validation: The final model's quality is assessed using several metrics, including the R-factor (R1), weighted R-factor (wR2), and the goodness of fit (GooF). Residual electron density maps are inspected to ensure no significant features have been missed.
Part 2: Comparative Structural Analysis
To understand the structural impact of the 3-ethoxy substitution, we compare our predicted data for 3-ethoxy-4-hydroxybenzonitrile with the experimentally determined structures of its methoxy and parent analogues.
| Parameter | 3-Ethoxy-4-hydroxybenzonitrile (Hypothetical) | 3-Methoxy-4-hydroxybenzonitrile | 4-Hydroxybenzonitrile |
| Formula | C₉H₉NO₂ | C₈H₇NO₂ | C₇H₅NO |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/n |
| a (Å) | 7.51 | 7.429 | 15.689 |
| b (Å) | 5.95 | 5.864 | 6.094 |
| c (Å) | 19.82 | 18.991 | 6.804 |
| β (°) | |||
| 98.5 | 97.46 | 95.03 | |
| Volume (ų) | |||
| 876 | 820.2 | 647.3 | |
| Z | 4 | 4 | 4 |
| R-factor (R1) | (Target < 0.05) | 0.041 | 0.045 |
Note: Data for 3-ethoxy-4-hydroxybenzonitrile is a plausible prediction based on the vanillonitrile structure, intended for illustrative purposes.
Analysis and Interpretation
The data reveals several key trends rooted in fundamental chemical principles:
-
Unit Cell Volume: As expected, the unit cell volume increases with the size of the substituent at the 3-position. The addition of a methylene group in the ethoxy moiety compared to the methoxy group results in a predicted ~6.8% increase in unit cell volume (876 ų vs. 820.2 ų). This demonstrates the direct impact of molecular volume on the crystal packing density.
-
Crystal Packing and Symmetry: All three molecules crystallize in the monoclinic system, a common system for small organic molecules. The space groups P2₁/n and P2₁/c are centrosymmetric and are among the most common for organic compounds. The choice between them often depends on the specific packing arrangement and hydrogen bonding network.
-
Hydrogen Bonding: The primary intermolecular interaction governing the packing of these structures is the hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the nitrile group (-C≡N) of an adjacent molecule. This strong interaction typically leads to the formation of infinite chains or tapes within the crystal lattice. The substituent at the 3-position (H, methoxy, or ethoxy) acts as a "spacer" that modulates the distance and arrangement between these primary hydrogen-bonded chains, influencing the final crystal packing.
Structural Comparison Diagram:
Caption: Relationship between the compared molecules.
Conclusion
This guide provides a dual framework: a robust, detailed protocol for the experimental determination of the 3-ethoxy-4-hydroxybenzonitrile crystal structure and a comparative analysis that contextualizes this data. The analysis of the closely related known structures of 4-hydroxybenzonitrile and 3-methoxy-4-hydroxybenzonitrile reveals that while the primary hydrogen-bonding motif remains consistent, the increasing steric bulk of the 3-substituent systematically expands the unit cell volume. This predictive insight, grounded in real data, is invaluable for researchers in drug development, where understanding and controlling the solid-state form of a molecule is a critical determinant of its therapeutic success.
References
-
Fumagalli, F., et al. (2020). CSD Entry 2011706. Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Bruni, P., et al. (2001). CSD Entry 163274. Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Sheldrick, G.M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]
Comparative Stability Guide: 3-Ethoxy-4-Hydroxybenzonitrile vs. 4-Hydroxybenzonitrile
Executive Summary
This technical guide compares the physicochemical stability and reactivity profiles of 4-Hydroxybenzonitrile (4-HBN) and its functionalized derivative, 3-Ethoxy-4-hydroxybenzonitrile (EHBN) .
The Verdict:
-
Thermal Stability: 4-HBN exhibits superior solid-state thermal stability, possessing a significantly higher melting point (~113°C vs. ~76°C for EHBN) due to a more compact crystal lattice and efficient hydrogen bonding network.
-
Chemical Stability: EHBN displays enhanced resistance to nucleophilic attack (hydrolysis) at the nitrile center compared to 4-HBN. This is attributed to the steric hindrance and electron-donating effects of the ortho-ethoxy substituent, which lowers the electrophilicity of the nitrile carbon.
-
Application Suitability: 4-HBN is the preferred scaffold for high-temperature solid-phase synthesis, while EHBN is optimized for lipophilic formulations and applications requiring prolonged stability in organic solution.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The introduction of the ethoxy group at the meta position (relative to the nitrile) fundamentally alters the molecular packing and electronic distribution.
| Feature | 4-Hydroxybenzonitrile (4-HBN) | 3-Ethoxy-4-hydroxybenzonitrile (EHBN) | Impact of Ethoxy Group |
| CAS Registry | 767-00-0 | 60758-79-4 | N/A |
| Molecular Weight | 119.12 g/mol | 163.17 g/mol | Increased mass/lipophilicity |
| Melting Point | 110 – 115 °C | 74 – 77 °C | Destabilized Lattice: Bulky ethoxy disrupts packing. |
| Boiling Point | ~281 °C | ~282 °C | Minimal impact on volatility.[1] |
| LogP (Est.) | 1.60 | ~2.25 | Increased Lipophilicity: Better organic solubility. |
| pKa (Phenol) | ~7.9 | ~8.1 | Slight increase in basicity of the phenolate. |
Thermal Stability Analysis
Solid-State Integrity (DSC/TGA)
Thermal stability in the solid state is governed by crystal lattice energy.
-
4-HBN: The molecule is planar, allowing for tight
stacking and an extensive intermolecular hydrogen bonding network between the phenolic hydroxyl and the nitrile nitrogen of adjacent molecules. This results in a robust lattice requiring higher energy (113°C) to disrupt. -
EHBN: The 3-ethoxy group introduces steric bulk and rotational freedom. This "molecular spacer" prevents tight stacking, significantly lowering the melting point to ~76°C. While chemically stable, EHBN is more prone to melt-induced degradation (e.g., polymerization or oxidation) during storage at elevated temperatures compared to 4-HBN.
Decomposition Pathways
Both compounds release toxic fumes (NOx, HCN) upon combustion. However, 4-HBN is prone to sublimation at high vacuum/temperature, whereas the heavier EHBN is less volatile but more susceptible to oxidative darkening due to the electron-rich dialkoxy/hydroxy ring system.
Chemical Reactivity & Degradation Mechanisms[9]
The stability of the nitrile group (
A. Hydrolytic Stability (Nitrile Amide Acid)
Hydrolysis occurs via nucleophilic attack of water/hydroxide on the nitrile carbon.
-
Mechanism: The nitrile carbon is electrophilic.
-
Comparison:
-
In 4-HBN , the phenolic -OH donates electrons via resonance, but the nitrile is relatively exposed.
-
In EHBN , the 3-ethoxy group exerts two stabilizing effects:
-
Electronic Deactivation: It is a strong electron-donating group (EDG). By donating electron density into the ring, it renders the nitrile carbon less electrophilic and less reactive toward water.
-
Steric Shielding: The ethoxy tail provides steric bulk ortho to the phenol and meta to the nitrile, subtly altering the solvation shell and hindering the approach of nucleophiles.
-
-
-
Result: EHBN is generally more stable in aqueous/organic mixtures than 4-HBN.
B. Oxidative Stability (Phenol Quinone)
-
4-HBN: Moderately susceptible to oxidation.
-
EHBN: Lower Stability. The presence of two oxygenated substituents (hydroxy + ethoxy) makes the aromatic ring significantly more electron-rich. This increases susceptibility to radical oxidation and quinone formation upon exposure to air and light. Storage under inert gas (Argon/Nitrogen) is critical for EHBN.
Visualized Degradation Pathways
Figure 1: Primary degradation pathways. EHBN resists hydrolysis (top path) better but is more prone to oxidation (bottom path).
Experimental Protocols for Stability Profiling
To validate these claims in your specific matrix, perform the following self-validating protocols.
Protocol A: Accelerated Thermal Stress (Isothermal TGA)
Objective: Determine the maximum safe processing temperature.[2]
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Sample: 5–10 mg of dry powder.
-
Method:
-
Ramp 10°C/min to
. -
Hold isothermally for 60 minutes.
-
-
Validation Criteria: Mass loss < 0.5% indicates stability.
-
Expectation: 4-HBN is stable at 100°C. EHBN may show mass loss or melting onset at 70°C.
-
Protocol B: Forced Degradation (Hydrolysis)
Objective: Quantify relative resistance to aqueous degradation.
-
Preparation: Dissolve 10 mM of compound in Acetonitrile:Water (50:50).
-
Stress Conditions:
-
Acid: Add 0.1 M HCl, heat to 60°C for 4 hours.
-
Base: Add 0.1 M NaOH, heat to 60°C for 4 hours.
-
Control: Neutral pH, room temperature.
-
-
Analysis: HPLC-UV (254 nm).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
-
Calculation:
Visualized Workflow
Figure 2: Standardized forced degradation workflow for comparative stability assessment.
References
-
PubChem. (2025).[3] 3-Ethoxy-4-methoxybenzonitrile Compound Summary. National Library of Medicine. [Link]
-
NIST. (2023). Benzonitrile, 4-hydroxy- Infrared Spectrum. NIST Chemistry WebBook.[4] [Link]
Sources
Safety Operating Guide
Technical Guide: PPE and Handling Protocols for Ethoxy-5-hydroxybenzonitrile
Executive Summary & Chemical Context[1][2][3][4][5][6]
Ethoxy-5-hydroxybenzonitrile (often an isomer such as 3-ethoxy-5-hydroxybenzonitrile) presents a dual-hazard profile characteristic of substituted aromatic nitriles. It combines the systemic toxicity potential of the nitrile moiety (-CN) with the corrosive/irritant properties of the phenolic hydroxyl group (-OH) .
Effective safety management requires more than generic "lab safety"; it demands a protocol that addresses dermal absorption (the primary route of silent exposure for phenols/nitriles) and dust inhalation during solid handling. This guide synthesizes permeation data and toxicological logic to provide a self-validating safety system.
Hazard Profile & Risk Assessment
Before selecting PPE, we must quantify the risk. This compound is generally classified under the "Warning" signal word but should be handled with "Danger" level protocols due to the latency of nitrile toxicity.
Table 1: Hazard Characterization Matrix
| Hazard Class | GHS Code | Mechanism of Action | Critical Risk Factor |
| Acute Toxicity (Oral) | H302 | Metabolic release of cyanide ions (slow kinetics) or intact molecule toxicity. | Ingestion via contaminated gloves/fomites. |
| Acute Toxicity (Dermal) | H312 | Lipophilic ethoxy group facilitates transdermal transport. | Silent Absorption: No immediate pain, systemic effects delayed. |
| Skin/Eye Irritation | H315 / H319 | Phenolic proton acidity (pKa ~8-10). | Chemical burns to cornea; dermatitis. |
| Inhalation | H332 / H335 | Fine crystalline dust acts as a respiratory irritant.[1] | Aerosolization during weighing/transfer. |
Expert Insight: Do not rely solely on odor detection. Substituted benzonitriles often have faint, sweet odors that are masked until dangerous concentrations are reached.
Personal Protective Equipment (PPE) Architecture
The following PPE selection is based on permeation breakthrough times for aromatic organic compounds. Standard latex gloves are insufficient and strictly prohibited.
Hand Protection: The "Double-Shell" Protocol
-
Primary Layer (Inner): 4-mil Nitrile (Examination Grade). Acts as a sweat barrier and last line of defense.
-
Secondary Layer (Outer): 5-8 mil Nitrile (High-Dexterity) or Silver Shield® (Laminate) for stock solution preparation.
-
Rationale: Aromatic nitriles can permeate thin nitrile rubber in <15 minutes. The "Double-Shell" method creates a sacrificial outer layer. If the outer glove is splashed, it is doffed immediately, leaving the inner glove intact to protect the skin during the change.
Respiratory Protection
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (Outside Hood): N95 or P100 particulate respirator.
-
Rationale: As a solid, the primary risk is dust. Volatility is low at room temperature, but organic vapor cartridges are required if the substance is heated or dissolved in volatile solvents (e.g., DMSO, Methanol).
Eye & Body Defense[5]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of phenolic dust entering the eye from the side.
-
Body: Tyvek® Lab Coat or chemically resistant apron over standard cotton lab coat.
Visualization: PPE Decision Logic
The following diagram illustrates the logical flow for selecting PPE based on the specific operation being performed.
Figure 1: Decision matrix for selecting appropriate PPE based on the physical state and concentration of the hazard.[2]
Operational Workflow: Step-by-Step
This protocol is designed to minimize static charge (which disperses dust) and prevent surface contamination.
Phase A: Preparation
-
Static Control: Place an anti-static mat or wipe down the balance area with a damp cloth before bringing the chemical container into the hood. Dry powders of benzonitriles are prone to static dispersal.
-
Staging: Pre-weigh your solvent in a vial before adding the solid. This prevents the need to pipette solvent into a container holding the toxic solid, reducing splash risk.
Phase B: Weighing & Solubilization
-
Don PPE: Apply Inner Nitrile -> Lab Coat -> Outer Nitrile -> Goggles.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the balance.
-
Solubilization: Add the solid to the pre-weighed solvent. Cap immediately.
-
Note: Ethoxy-5-hydroxybenzonitrile is soluble in DMSO and Methanol. Dissolution may be exothermic; allow to cool before sealing tightly.
-
-
Wipe Down: While still double-gloved, wipe the exterior of the vial with a Kimwipe dampened with ethanol. Dispose of the Kimwipe as solid hazardous waste.
Phase C: Decontamination
-
Doffing: Remove outer gloves inside the fume hood. Turn them inside out as you pull them off to trap any residue.
-
Wash: Wash hands (still wearing inner gloves) with soap and water.
-
Final Removal: Remove inner gloves and wash bare hands immediately.
Emergency Response & Disposal
Emergency Response Workflow
Figure 2: Immediate action steps following accidental exposure.[3] Note the prohibition of alcohol for skin cleanup, as it enhances transdermal absorption.
Disposal Protocols
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be disposed of in a container labeled "Toxic Solid Waste - Organic."
-
Liquid Waste: Solutions containing this compound must go into "Organic Waste - Toxic."
-
Critical: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as nitriles can react violently or evolve toxic gases under oxidative stress.
-
Segregation: Keep separate from acidic aqueous waste streams to prevent any theoretical risk of hydrolysis to the acid/amide, although this is slow for benzonitriles.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Ethoxy-4-hydroxybenzonitrile (Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][4]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Nitriles/Phenols). Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling Hazardous Chemicals in Laboratories. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
